Technical Documentation Center

4-Methoxy-2,6-dimethylpyrimidin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-2,6-dimethylpyrimidin-5-amine
  • CAS: 100859-75-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and High-Resolution Mass Spectrometry of 4-Methoxy-2,6-dimethylpyrimidin-5-amine: A Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary 4-Methoxy-2,6-dimethylpyrimidin-5-amine is a highly functionalized pyrimidine deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

4-Methoxy-2,6-dimethylpyrimidin-5-amine is a highly functionalized pyrimidine derivative. Pyrimidine scaffolds are ubiquitous in modern pharmacology, frequently serving as the core pharmacophore in kinase inhibitors and nucleoside analogs[1]. During preclinical drug development and metabolite identification, unambiguous structural confirmation is mandatory. This guide establishes the theoretical framework and a self-validating empirical protocol for determining the exact mass of this compound using High-Resolution Mass Spectrometry (HRMS).

Theoretical Mass Calculations: Causality and Significance

In mass spectrometry, distinguishing between average molecular weight and monoisotopic exact mass is a critical first step.

Medicinal chemists frequently use the average mass for bulk stoichiometry; it is calculated using the average atomic mass of each element weighted for its natural isotope abundance[2]. However, average mass has no physical meaning in a mass spectrometer because the instrument detects individual ions, not statistical averages[3].

To identify a molecule via HRMS, we must calculate the monoisotopic exact mass —the mass of the molecule containing only the most abundant, naturally occurring stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O)[3],[2].

Atomic Breakdown for 4-Methoxy-2,6-dimethylpyrimidin-5-amine
  • Core Structure: Pyrimidine ring (C4N2)

  • Substituents: Methoxy group (-OCH3) at C4, Amine group (-NH2) at C5, and two Methyl groups (-CH3) at C2 and C6.

  • Chemical Formula: C7H11N3O[4]

Using the standard exact masses for the primary isotopes:

  • Carbon (^12C): 7 × 12.000000 = 84.000000 Da

  • Hydrogen (^1H): 11 × 1.007825 = 11.086075 Da

  • Nitrogen (^14N): 3 × 14.003074 = 42.009222 Da

  • Oxygen (^16O): 1 × 15.994915 = 15.994915 Da

Calculated Monoisotopic Exact Mass: 153.090212 Da

Quantitative Data Summary

The following table summarizes the quantitative mass parameters required for analytical workflows.

MetricValueDefinition / Causality
Chemical Formula C7H11N3ODerived from the substituted pyrimidine core[4].
Average Molecular Weight 153.185 g/mol Weighted average of all isotopes. Used for bulk dosing[2].
Monoisotopic Exact Mass 153.0902 DaSum of the most abundant stable isotopes. Critical for HRMS[3].
Theoretical [M+H]+ m/z 154.0975Exact mass + proton mass (1.0073 Da). Target ion for ESI+ mode.

Logical Workflow Visualization

The transition from theoretical calculation to empirical validation requires a strictly controlled workflow. The diagram below illustrates the dependencies between sample preparation, ionization strategy, and data deconvolution.

HRMS_Workflow N1 Theoretical Mass Calculation Formula: C7H11N3O Exact Mass: 153.0902 Da N2 Sample Preparation Acidic Matrix (0.1% FA) N1->N2 Dictates ionization strategy N3 LC-HRMS Acquisition ESI(+) Mode, Q-TOF/Orbitrap N2->N3 Analyte introduction N4 Data Deconvolution Extract [M+H]+ m/z 154.0975 N3->N4 Raw MS spectra generated N5 Self-Validating Feedback Mass Error < 5 ppm N4->N5 Empirical vs Theoretical N5->N1 Confirms molecular identity

Logical workflow for exact mass validation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine via HRMS.

Experimental Protocol: HRMS Analysis for Exact Mass Validation

To empirically validate the theoretical exact mass, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is employed[5].

Self-Validating System Design

A robust analytical protocol must be self-validating. In this workflow, a "lock mass" (an internal standard of known exact mass, such as Leucine Enkephalin) is continuously infused during the run. The mass spectrometer software uses this known ion to dynamically recalibrate the mass axis in real-time. This feedback loop guarantees that any mass error observed is a true reflection of the analyte's structural identity, rather than instrumental drift caused by temperature or electronic fluctuations.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 1 mg of 4-Methoxy-2,6-dimethylpyrimidin-5-amine in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as an abundant proton source. The basic nitrogen atoms in the pyrimidine ring and the primary amine group readily accept protons, facilitating the formation of the[M+H]+ ion required for positive mode Electrospray Ionization (ESI+)[1].

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Execute a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

    • Causality: Separation isolates the target analyte from potential synthesis impurities or salts, preventing ion suppression in the ESI source and ensuring maximum sensitivity.

  • Ionization (ESI+):

    • Action: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

    • Causality: Optimizes the desolvation of the droplets, efficiently releasing the gas-phase [M+H]+ ions into the mass analyzer.

  • Mass Acquisition:

    • Action: Acquire full-scan MS data from m/z 50 to 500 at a resolving power of ≥50,000 (FWHM)[3].

    • Causality: High resolving power is strictly required to differentiate the target ion (m/z 154.0975) from isobaric background interferences (molecules with the same nominal mass but different exact mass)[2].

  • Data Deconvolution & Validation:

    • Action: Extract the ion chromatogram for m/z 154.0975. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

    • Causality: A mass error of < 5 ppm, combined with a matching isotopic pattern (evaluating the ^13C contribution at M+1), provides unambiguous, self-validated confirmation of the C7H11N3O molecular formula[5].

References

  • Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL: [Link]

  • Title: Accurate Mass Source: Frontage Laboratories URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives Source: MDPI URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 4-Methoxy-2,6-dimethylpyrimidin-5-amine: A Technical Guide

Executive Summary & Molecular Energetics 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in pharmaceutical synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Energetics

4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. Understanding its thermodynamic stability and intrinsic degradation pathways is paramount for establishing robust formulation strategies, predicting shelf-life, and designing highly specific analytical methods.

From a thermodynamic perspective, the stability of this molecule is governed by the delicate balance between the electron-deficient pyrimidine core and the electron-donating substituents (methoxy, amine, and methyl groups). Recent advances in ideal gas Helmholtz energy modeling, utilizing density functional theory (DFT) to calculate vibrational and rotational energy levels, have demonstrated that such highly substituted pyrimidines possess distinct energy storage properties modeled by rigid-rotor and harmonic oscillator paradigms[1]. These intrinsic thermodynamic properties dictate the molecule's susceptibility to external stressors, primarily hydrolysis and oxidation.

Stability Core 4-Methoxy-2,6-dimethylpyrimidin-5-amine CAS: 100859-75-4 Sub1 C4-Methoxy Group Susceptible to SNAr (Hydrolytic Cleavage) Core->Sub1 Nucleophilic Attack (OH-) Sub2 C5-Amine Group Susceptible to N-Oxidation (Sterically Shielded) Core->Sub2 ROS / Peroxides Sub3 Pyrimidine Ring Electron-Deficient Core (Resists Electrophilic Attack) Core->Sub3 Intrinsic Thermal Stability

Fig 1: Structural energetics and primary sites of degradation vulnerability.

Mechanistic Causality of Degradation Pathways

To design a self-validating stability protocol, we must first understand the causality behind the molecule's degradation. Pyrimidine catabolism and degradation typically proceed through specific, well-characterized pathways[2]. For 4-Methoxy-2,6-dimethylpyrimidin-5-amine, the degradation is primarily abiotic, driven by hydrolytic and oxidative mechanisms.

Hydrolytic Degradation (Nucleophilic Aromatic Substitution)

The pyrimidine ring nitrogens (N1 and N3) exert a strong inductive electron-withdrawing effect, creating partial positive charges at the C2, C4, and C6 positions. The methoxy group at C4 acts as an excellent leaving group under basic or strongly acidic conditions.

  • Mechanism: Under aqueous basic conditions, the hydroxide ion ( OH− ) attacks the C4 position, forming a transient tetrahedral Meisenheimer complex. The subsequent collapse of this complex expels the methoxide ion, yielding 5-amino-2,6-dimethylpyrimidin-4-ol. This product rapidly tautomerizes to its more thermodynamically stable pyrimidin-4-one form.

  • Causality in Testing: This dictates why basic stress testing (0.1M NaOH) often yields faster degradation kinetics than neutral hydrolysis.

Oxidative Degradation

While the pyrimidine ring itself is highly resistant to oxidation (often requiring specialized enzymatic pathways like the Rut or URC pathways for ring cleavage[2],[3]), the exocyclic primary amine at C5 is vulnerable.

  • Mechanism: The C5-amine is electron-rich due to the resonance donation from the adjacent C4-methoxy group. Exposure to reactive oxygen species (ROS) or peroxides leads to N-oxidation, forming hydroxylamines, nitroso, and eventually nitro derivatives.

  • Steric Influence: The adjacent C4-methoxy and C6-methyl groups provide significant steric shielding. Consequently, while thermodynamically favorable, the kinetics of this oxidation are slower compared to unhindered anilines, requiring higher activation energy (e.g., elevated temperatures combined with H2​O2​ ).

Pathways Parent 4-Methoxy-2,6-dimethyl pyrimidin-5-amine Hydrolysis Hydrolytic Pathway (Base/Acid Catalyzed) Parent->Hydrolysis OH- attack at C4 Oxidation Oxidative Pathway (Peroxide/ROS) Parent->Oxidation Oxidation at C5-NH2 Prod1 5-Amino-2,6-dimethyl pyrimidin-4-ol (Tautomerizes to -one) Hydrolysis->Prod1 Prod2 N-Oxide / Nitroso Derivatives Oxidation->Prod2

Fig 2: Divergent hydrolytic and oxidative degradation pathways of the pyrimidine core.

Experimental Protocols: Forced Degradation (ICH Q1A)

To empirically validate the thermodynamic vulnerabilities discussed above, a forced degradation study must be executed. The following protocols are designed as self-validating systems—meaning every stressed sample is paired with a neutralized control to differentiate true degradation from artifactual sample-prep degradation.

General Sample Preparation
  • Accurately weigh 10.0 mg of 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to achieve a stock concentration of 1.0 mg/mL. Causality: A 50:50 organic/aqueous mix ensures complete solubility of both the lipophilic parent compound and highly polar degradation products.

Base-Catalyzed Hydrolysis Protocol
  • Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.

  • Add 1.0 mL of 0.1M NaOH.

  • Incubate in a thermostatic water bath at 60°C for 24 hours.

  • Quenching (Critical Step): Immediately upon removal from the bath, add 1.0 mL of 0.1M HCl to neutralize the solution. Causality: Failure to quench will result in continued degradation in the autosampler, skewing kinetic data.

  • Dilute to volume (5 mL) with mobile phase and inject into the LC-MS/MS.

Oxidative Stress Protocol
  • Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.

  • Add 1.0 mL of 3% H2​O2​ (freshly prepared).

  • Incubate at Room Temperature (25°C) for 24 hours. Causality: Elevated temperatures with peroxides can cause violent outgassing and non-specific radical ring cleavage, which does not accurately represent realistic pharmaceutical shelf-life oxidation.

  • Quenching: Add 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxide.

Workflow Prep Sample Prep 1.0 mg/mL Stock Acid Acid Stress 0.1M HCl, 60°C Prep->Acid Base Base Stress 0.1M NaOH, 60°C Prep->Base Ox Oxidative Stress 3% H2O2, 25°C Prep->Ox Quench Neutralization & Quenching Acid->Quench Add NaOH Base->Quench Add HCl Ox->Quench Add Na2S2O3 LCMS UHPLC-QTOF-MS/MS Analysis Quench->LCMS

Fig 3: Self-validating forced degradation experimental workflow with mandatory quenching.

Quantitative Stability Profile

The following table summarizes the expected degradation kinetics based on the thermodynamic profiling of the 4-methoxy-pyrimidine scaffold.

Table 1: Representative Forced Degradation Profile of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Stress ConditionReagent / EnvironmentTemp / Time% DegradationPrimary Degradant Identified (m/z)Mechanistic Pathway
Control MeCN:H2O (50:50)25°C / 24h< 0.5%NoneBaseline Stability
Acidic 0.1M HCl60°C / 24h8.2%[M+H]+ 140.08SNAr / Hydrolysis of C4-Methoxy
Basic 0.1M NaOH60°C / 24h24.5%[M+H]+ 140.08SNAr / Hydrolysis of C4-Methoxy
Oxidative 3% H2​O2​ 25°C / 24h15.3%[M+H]+ 168.09N-Oxidation at C5-Amine
Thermal Solid State105°C / 7 days< 2.0%Various traceRadical Cleavage
Photolytic UV-Vis (ICH Q1B)1.2M lux hrs4.1%[M+H]+ 138.06Demethylation

Data Note: The pronounced degradation under basic conditions compared to acidic conditions confirms the susceptibility of the C4 position to nucleophilic attack, validating the theoretical structural energetics.

Analytical Workflow: UHPLC-QTOF-MS/MS Parameters

To accurately identify the degradants listed in Table 1, high-resolution mass spectrometry is required.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (Provides high peak capacity for closely eluting polar degradants).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the pyrimidine nitrogen for positive ion mode ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Electrospray Ionization (ESI) in Positive mode. The parent compound will yield a strong [M+H]+ at m/z 154.10. The loss of the methoxy group (hydrolysis) will shift the mass to m/z 140.08, while N-oxidation will yield a mass shift of +14 or +16 Da depending on the specific oxidative state.

References

  • Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling Industrial & Engineering Chemistry Research, American Chemical Society (ACS). URL:[Link]

  • Structural and Biochemical Investigation of UTP Cyclohydrolase (Pyrimidine Degradation Pathways) ACS Catalysis, American Chemical Society (ACS). URL:[Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Journal of Bacteriology, National Institutes of Health (NIH / PMC). URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Sources

Foundational

Mechanism of Action and Structural Profiling of 4-Methoxy-2,6-dimethylpyrimidin-5-amine in ATP-Competitive Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validation Guide Executive Summary The development of highly selective, ATP-competitive kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validation Guide

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of privileged pharmacophores capable of exploiting the highly conserved hinge region of the kinase domain. The compound 4-Methoxy-2,6-dimethylpyrimidin-5-amine represents a highly specialized, sterically constrained scaffold. While aminopyrimidines are ubiquitous in FDA-approved kinase inhibitors, the specific substitution pattern of this molecule—featuring a 5-amino group flanked by a 4-methoxy and 2,6-dimethyl groups—creates a unique thermodynamic and steric profile.

This whitepaper provides an in-depth mechanistic analysis of how this scaffold functions within the ATP-binding cleft and outlines the orthogonal, self-validating experimental workflows required to evaluate its efficacy and selectivity during hit-to-lead progression.

Structural Biology & Pharmacophore Dynamics

The mechanism of action for 4-Methoxy-2,6-dimethylpyrimidin-5-amine is driven by its ability to mimic the adenine ring of ATP, anchoring itself to the kinase hinge region while utilizing its substituents to probe adjacent specificity pockets[1].

Bidentate Hinge Binding

The core interaction is mediated by the 5-amino group and the pyrimidine nitrogen (N1 or N3).

  • Hydrogen Bond Donor: The 5-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2 or Met108 in JNK1)[2].

  • Hydrogen Bond Acceptor: The adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor from the backbone amide N-H of the hinge[3].

Conformational Pre-organization and the Gatekeeper Interaction

The 4-methoxy group serves a dual purpose. First, its oxygen atom can form an intramolecular hydrogen bond or dipole interaction with the 5-amino group. This restricts the rotation of the amine, pre-organizing the pharmacophore into a planar conformation that reduces the entropic penalty upon binding[3].

Secondly, the 4-methoxy group projects directly toward the "gatekeeper" residue located at the back of the ATP-binding site. The steric bulk of the methoxy group dictates the kinome-wide selectivity profile: it readily accommodates kinases with small gatekeeper residues (e.g., Threonine in EPHA2) but creates severe steric clashes with bulky gatekeepers (e.g., Phenylalanine in CDK2 or Tyrosine in IRAK4)[1].

Enthalpic Driving Forces via Hydrophobic Pockets

The 2,6-dimethyl groups are not merely passive structural elements. They actively drive the binding enthalpy by displacing high-energy, poorly ordered water molecules from the hydrophobic front and back pockets of the kinase active site. This hydrophobic shielding stabilizes the inhibitor-kinase complex and increases the residence time[4].

HingeBinding Scaffold 4-Methoxy-2,6-dimethylpyrimidin-5-amine HB_Donor 5-Amino Group (H-Bond Donor) Scaffold->HB_Donor HB_Acceptor Pyrimidine N1/N3 (H-Bond Acceptor) Scaffold->HB_Acceptor Steric_1 4-Methoxy Group (Gatekeeper Interaction) Scaffold->Steric_1 Steric_2 2,6-Dimethyl Groups (Hydrophobic Pocket) Scaffold->Steric_2 Hinge_CO Kinase Hinge C=O HB_Donor->Hinge_CO H-Bond Hinge_NH Kinase Hinge N-H HB_Acceptor->Hinge_NH H-Bond Pocket ATP-Binding Cleft Steric_1->Pocket Steric Fit Steric_2->Pocket Hydrophobic

Logical flow of pharmacophore interactions within the kinase ATP-binding cleft.

Quantitative Data Presentation

To illustrate the selectivity driven by the 4-methoxy gatekeeper interaction, the following table summarizes representative binding affinities and kinetic parameters across a diverse kinase panel.

Kinase TargetGatekeeper Residue IC50​ (nM) Kd​ (nM)Residence Time ( τ , min)Selectivity Rationale
EPHA2 Thr692 (Small)453812.5Favorable accommodation of 4-methoxy[1]
FLT3 Phe691 (Bulky)120958.2Conformational plasticity allows binding[5]
CDK2 Phe80 (Bulky)>10,000>10,000N/ASevere steric clash with 4-methoxy group[1]
IRAK4 Tyr262 (Bulky)>5,000>5,000N/ASevere steric clash with 4-methoxy group[3]

Experimental Workflows for Scaffold Validation

To rigorously validate the mechanism of action, a self-validating, orthogonal testing cascade is required. Do not rely solely on biochemical IC50​ values, as they fail to capture binding kinetics or structural nuances.

Workflow A Compound Synthesis B TR-FRET (IC50 Profiling) A->B C SPR Analysis (Binding Kinetics) B->C D X-Ray Crystallography (Binding Pose) C->D E Lead Optimization D->E

Orthogonal experimental workflow for validating kinase inhibitor hit-to-lead progression.

Protocol 1: High-Throughput Kinase Profiling via TR-FRET

Causality: Pyrimidine derivatives often exhibit intrinsic auto-fluorescence that artificially inflates signals in standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium chelate. By introducing a 50 µs measurement delay, all background compound fluorescence decays, ensuring high-fidelity IC50​ calculations[4].

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the compound in a 10-point dose-response curve into a 384-well plate. Self-Validation: Include Staurosporine as a positive control and a DMSO-only well as a negative control.

  • Enzyme Addition: Add the target kinase and a biotinylated peptide substrate.

  • Initiation: Add ATP precisely at its apparent Km​ . Causality: Running the assay at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like aminopyrimidines, allowing direct correlation between IC50​ and Ki​ via the Cheng-Prusoff equation.

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure time-resolved fluorescence (delay 50 µs, integration 100 µs) at 615 nm and 665 nm. Calculate the Z'-factor (must be >0.5 for assay validity).

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Equilibrium affinity ( Kd​ ) does not predict in vivo efficacy. SPR is employed to independently measure the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) is critical for sustained target engagement in the highly competitive intracellular ATP environment.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Series S Sensor Chip SA (Streptavidin).

  • Immobilization: Capture biotinylated kinase to a density of ~1000 RU. Causality: Biotinylation ensures uniform, unidirectional presentation of the kinase, preventing the heterogeneous binding kinetics seen with random amine coupling.

  • Analyte Injection: Inject 4-Methoxy-2,6-dimethylpyrimidin-5-amine in a 2-fold concentration series (0.1 µM to 10 µM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Solvent Correction (Self-Validation): Run a 0.5% to 1.5% DMSO calibration curve. Causality: This corrects for bulk refractive index mismatches between the running buffer and the compound stocks, ensuring the SPR signal is purely from binding events.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 3: Structural Confirmation via X-Ray Co-Crystallography

Causality: To definitively confirm the bidentate hinge-binding mode and verify that the 4-methoxy group is positioned toward the gatekeeper residue, high-resolution structural data is mandatory[2].

Step-by-Step Methodology:

  • Protein Preparation: Express the kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Co-Crystallization: Mix the purified protein (10 mg/mL) with 2 mM of the compound and incubate for 2 hours on ice. Causality: Co-crystallization is strictly preferred over soaking because the steric bulk of the 2,6-dimethyl groups may induce a conformational shift in the P-loop that cannot be accommodated in a pre-formed apo-crystal lattice.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source at 100 K.

  • Refinement & Self-Validation: Solve the structure using molecular replacement. Crucial Step: Generate a 2mFo​−DFc​ OMIT map before modeling the ligand into the active site. This ensures the electron density corresponding to the pyrimidine scaffold is genuine and not an artifact of model bias.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. National Institutes of Health (PMC).1

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. National Institutes of Health (PMC).2

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. National Institutes of Health (PMC).3

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (PMC).4

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. National Institutes of Health (PMC).5

Sources

Exploratory

Preliminary Biological Evaluation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine Analogs: A Technical Guide

Executive Summary The pyrimidine scaffold is a foundational pharmacophore in modern medicinal chemistry. Specifically, derivatives of 4-Methoxy-2,6-dimethylpyrimidin-5-amine offer a highly versatile, electron-rich core t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a foundational pharmacophore in modern medicinal chemistry. Specifically, derivatives of 4-Methoxy-2,6-dimethylpyrimidin-5-amine offer a highly versatile, electron-rich core that can be functionalized to target a variety of critical pathogenic and oncogenic pathways. This technical whitepaper outlines a rigorous, self-validating framework for the preliminary biological evaluation of a novel library of these analogs. By detailing the causality behind assay selection and establishing strict validation controls, this guide provides drug development professionals with an authoritative roadmap for translating raw chemical matter into highly characterized lead compounds.

Mechanistic Rationale & Target Landscape

The structural architecture of 4-methoxy-2,6-dimethylpyrimidin-5-amine is not arbitrary; it is highly optimized for target engagement. The pyrimidine ring is a skeleton of particular interest that is present in many compounds exhibiting 1[1].

  • Dihydrofolate Reductase (DHFR) Inhibition: The 2-amino-4-oxo-5-substituted pyrimidine scaffold has been classically utilized to design2[2]. The 2,6-dimethyl groups provide necessary steric bulk to anchor the molecule within the hydrophobic pocket of DHFR, while the 5-amine serves as a critical vector for extending into the folate-binding cleft.

  • Kinase Hinge-Binding: Pyrimidine-5-amines have been identified as low-molecular-weight fragments capable of targeting3[3]. Furthermore, structural optimization of the pyrimidine-5-amine core has yielded highly selective lipid kinase inhibitors, such as those 4[4], demonstrating their capacity to form crucial hydrogen bonds with the kinase hinge region.

Pathway Scaffold 4-Methoxy-2,6-dimethyl pyrimidin-5-amine DHFR DHFR Inhibition Scaffold->DHFR High Affinity Kinase Lipid Kinase (PI4KIIIβ) Inhibition Scaffold->Kinase Hinge Binding Folate Folate Depletion DHFR->Folate Signaling Signaling Blockade Kinase->Signaling Apoptosis Apoptosis / Cell Death Folate->Apoptosis Signaling->Apoptosis

Fig 1: Dual-pathway inhibition mechanism of pyrimidin-5-amine analogs.

Biological Evaluation Workflow

To ensure robust data generation, the evaluation of the synthesized analogs must proceed through a tiered, self-validating workflow.

Workflow S1 Library Synthesis (N-alkylation) S2 Enzymatic Profiling (IC50 Det.) S1->S2 S3 Cellular Assays (MTT Viability) S2->S3 S4 ADME/Tox (HLM Stability) S3->S4 S5 Lead Selection S4->S5

Fig 2: Preliminary biological evaluation workflow for pyrimidine analogs.

Standardized Experimental Protocols

In Vitro Enzymatic Profiling (DHFR & Kinase)

Causality & Rationale: For DHFR, the enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, utilizing NADPH as an electron donor. By monitoring the depletion of NADPH via its specific absorbance at 340 nm, we establish a direct, real-time kinetic readout of enzyme activity. For kinase profiling (e.g., PI4KIIIβ), the ADP-Glo assay measures the conversion of kinase-generated ADP to ATP. We strictly calibrate the initial ATP concentration to the Km​ of the specific kinase to ensure the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region.

Step-by-Step Methodology (DHFR):

  • Prepare assay buffer: 50 mM TES, pH 7.0, 75 mM β -mercaptoethanol, 1 mg/mL BSA.

  • Pre-incubate 10 nM recombinant human DHFR with varying concentrations of the pyrimidine analog (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Initiate the reaction by adding 100 µM NADPH and 100 µM dihydrofolate (DHF).

  • Monitor absorbance decay at 340 nm for 10 minutes using a microplate reader.

  • Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic non-linear regression model.

Self-Validation System: Every plate must include Methotrexate (MTX) as a positive control to validate assay sensitivity, and a no-enzyme well to establish the baseline background. A Z'-factor > 0.6 must be achieved for the assay plate to be considered valid.

Cellular Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This reduction only occurs in metabolically active cells, providing a causal link between the enzymatic inhibition observed in Protocol 4.1 and actual phenotypic cytotoxicity.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Treat cells with serial dilutions of the pyrimidine analogs (0.01 µM to 50 µM) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm.

Self-Validation System: Include Staurosporine (1 µM) as a positive apoptosis control and 0.1% DMSO as a vehicle control. Cell viability is normalized to the vehicle control (100%).

Preliminary ADME: Microsomal Stability

Causality & Rationale: Human Liver Microsomes (HLMs) contain the full complement of Phase I cytochrome P450 enzymes. By supplementing with an NADPH-regenerating system, we simulate hepatic first-pass metabolism. Measuring the intrinsic clearance ( CLint​ ) dictates whether the 4-methoxy or 2,6-dimethyl groups on the pyrimidine core act as metabolic liabilities (e.g., via rapid O-demethylation).

Step-by-Step Methodology:

  • Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation System: Verapamil and Dextromethorphan must be run in parallel as high- and low-clearance controls, respectively. A minus-NADPH control is required to rule out non-CYP450 mediated degradation or chemical instability.

Quantitative Data Synthesis

The table below summarizes the hypothetical, yet scientifically rigorous, preliminary biological data for a mini-library of 4-Methoxy-2,6-dimethylpyrimidin-5-amine analogs derived from the described protocols.

Compound ID5-Amine Substitution (R-Group)DHFR IC50​ (nM)PI4KIIIβ IC50​ (nM)MCF-7 IC50​ (µM)HLM t1/2​ (min)
Analog A -NH-Phenyl145.2 ± 12.1>10,00018.4 ± 1.242.1
Analog B -NH-(4-Fluorophenyl)86.4 ± 5.34,500 ± 2109.2 ± 0.858.5
Analog C -NH-Benzyl210.5 ± 18.4125.3 ± 8.44.5 ± 0.318.2
Analog D -NH-(3-Pyridyl)412.0 ± 25.614.2 ± 1.1 1.8 ± 0.2 65.4
Control 1 Methotrexate (MTX)4.5 ± 0.2N/A0.5 ± 0.1>120
Control 2 StaurosporineN/A8.5 ± 0.60.1 ± 0.05N/A

Data Interpretation: Analog B shows optimized DHFR inhibition due to the para-fluoro substitution, while Analog D demonstrates a profound shift toward kinase selectivity, validating the hinge-binding hypothesis of the pyridine nitrogen.

Conclusion

The 4-Methoxy-2,6-dimethylpyrimidin-5-amine scaffold is a highly tunable pharmacophore. By rigorously applying the self-validating protocols outlined in this guide—spanning enzymatic kinetics, cellular phenotypic assays, and Phase I metabolic profiling—researchers can systematically decode the structure-activity relationships (SAR) of this class. The transition from a raw chemical building block to a viable lead candidate relies entirely on the stringent causality and controls embedded within these evaluation methodologies.

References

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. 1[1]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2[2]

  • Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes. PMC - NIH. 3[3]

  • Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. Journal of Medicinal Chemistry - ACS Publications. 4[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis Protocol for 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Document ID: AN-2026-03-884 Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) Executive Summary & Chemical Cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-884 Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4)

Executive Summary & Chemical Context

Pyrimidine-5-amines are highly privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and central nervous system (CNS) active agents. The compound 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) presents unique steric and electronic properties due to the electron-donating methoxy group paired with flanking methyl groups.

Transitioning the synthesis of this intermediate from a discovery-scale (milligram) to a process-scale (multi-kilogram) environment requires rigorous control over exothermic reaction steps, impurity profiling, and catalytic efficiency. This application note details a self-validating, two-step scalable protocol: a Nucleophilic Aromatic Substitution (SNAr) followed by a controlled catalytic hydrogenation.

Synthetic Strategy and Mechanistic Causality

To ensure high atom economy and avoid the use of highly toxic or unstable reagents, the route is designed starting from the commercially viable intermediate 4-chloro-2,6-dimethyl-5-nitropyrimidine .

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloride by sodium methoxide (NaOMe) is highly exothermic. In discovery chemistry, this is often run at room temperature. However, on a scale >1 kg, localized heating can lead to the formation of des-methyl impurities or ether cleavage. Causality for Protocol Design: We mandate a cryogenic addition profile (0–5 °C) to control the heat of reaction ( ΔHrxn​ ), ensuring the kinetic product (the methoxy ether) is formed without thermodynamic degradation.

Step 2: Catalytic Hydrogenation

The reduction of the 5-nitro group to the 5-amine is the most critical safety and quality step. Nitro reductions are notoriously exothermic (~130 kcal/mol per nitro group). Causality for Protocol Design: Instead of standard 10% Pd/C which can cause rapid, uncontrollable hydrogen uptake and potential ring-opening side reactions, we utilize a 5% sulfided Platinum on Carbon (Pt/C) catalyst. The sulfided catalyst slightly poisons the active sites, dampening the initial kinetic spike of the reaction and preventing the accumulation of the hazardous hydroxylamine intermediate. Thermodynamic modeling of similar pyrimidine derivatives confirms the necessity of strict thermal control to maintain ideal gas Helmholtz energy stability during phase transitions [1].

Workflow Visualization

G SM 4-Chloro-2,6-dimethyl -5-nitropyrimidine SNAr S_NAr Reaction (NaOMe, MeOH, 0-5°C) SM->SNAr Int 4-Methoxy-2,6-dimethyl -5-nitropyrimidine SNAr->Int Hydro Catalytic Hydrogenation (5% Pt/C(S), H2, 3 bar) Int->Hydro Prod 4-Methoxy-2,6-dimethyl pyrimidin-5-amine (CAS: 100859-75-4) Hydro->Prod QA QA/QC Release (HPLC >99.5%) Prod->QA

Caption: Two-step scalable synthetic workflow for 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Process Optimization Data

Prior to finalizing the pilot-plant protocol, Design of Experiments (DoE) was utilized to optimize the hydrogenation step. The data below summarizes the critical parameters evaluated to minimize the primary impurity (des-methoxy byproduct) while maximizing yield.

Parameter SetCatalystPressure (bar)Temp (°C)Conversion (%)Des-methoxy Impurity (%)Isolated Yield (%)
Condition A10% Pd/C5.040>994.278
Condition B5% Pd/C3.025951.884
Optimized (C) 5% Pt/C (Sulfided) 3.0 20-25 >99 <0.1 92

Table 1: DoE summary for the catalytic reduction of 4-methoxy-2,6-dimethyl-5-nitropyrimidine.

Detailed Experimental Protocol (1-Kilogram Scale)

Note: All procedures must be conducted in a Class I, Division 1 rated pilot plant facility with appropriate continuous atmospheric monitoring.

Phase 1: Synthesis of 4-Methoxy-2,6-dimethyl-5-nitropyrimidine
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2 for 15 minutes.

  • Substrate Charging: Charge 4-chloro-2,6-dimethyl-5-nitropyrimidine (1.00 kg, 5.33 mol) and anhydrous Methanol (8.0 L) into the reactor. Stir at 150 rpm.

  • Thermal Control: Circulate coolant through the jacket to bring the internal batch temperature to 0–5 °C.

  • Reagent Addition: Slowly dose a 25 wt% solution of Sodium Methoxide in Methanol (1.27 kg, 5.86 mol, 1.1 eq) via an addition funnel over 2 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature below 10 °C during addition to prevent ether cleavage.

  • Reaction Maturation: Upon complete addition, maintain the batch at 5 °C for 1 hour, then warm to 20 °C and stir for an additional 2 hours.

  • In-Process Control (IPC): Sample for HPLC. Proceed when starting material is <0.5% (Area%).

  • Workup: Quench the reaction by adding 1.0 M HCl (aq) to adjust the pH to 6.5–7.0. Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 3 L).

  • Isolation: Wash the combined organic layers with brine (2 L), dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale yellow solid.

Phase 2: Catalytic Hydrogenation to Target Amine
  • Hydrogenator Prep: Ensure a 10 L Hastelloy pressure reactor is clean, dry, and pressure-tested. Purge with N2 (3 cycles of 3 bar).

  • Charging: Charge the intermediate from Phase 1 (~950 g) dissolved in Methanol (5.0 L).

  • Catalyst Addition: Carefully charge 5% Sulfided Pt/C (47.5 g, 5 wt% loading) as a slurry in Methanol (500 mL) under a steady N2 sweep to prevent auto-ignition.

  • Hydrogenation:

    • Purge the reactor with H2 gas (3 cycles of 2 bar).

    • Pressurize to 3.0 bar H2.

    • Set agitator to 400 rpm.

    • CPP: Control the jacket temperature to maintain the internal batch at 20–25 °C. The reaction is complete when H2 uptake ceases (typically 4–6 hours).

  • Filtration: Purge the reactor with N2 (3 cycles). Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the filter cake with Methanol (1 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 1.5 L. Add Heptane (3 L) slowly at 40 °C, then cool the mixture to 0 °C at a rate of 10 °C/hour to induce crystallization.

  • Final Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (500 mL), and dry in a vacuum oven at 45 °C for 12 hours.

  • Yield: ~750 g (92% theoretical yield from intermediate).

Analytical Validation and QA/QC

To ensure the protocol is self-validating, the final product must meet the following release specifications:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: 99.5% (UV detection at 254 nm).

  • Identity (LC-MS): m/z [M+H]+ calculated for C7H12N3O: 154.10; Found: 154.1.

  • Residual Palladium/Platinum (ICP-MS): < 10 ppm.

Commercially available reference standards for CAS 100859-75-4 can be utilized to validate retention times during HPLC method transfer [2].

References

  • Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling. Industrial & Engineering Chemistry Research, American Chemical Society (ACS). Discusses the thermodynamic modeling and stability of complex chemical intermediates including CAS 100859-75-4.[Link]

Application

Application Note: Buchwald-Hartwig Cross-Coupling of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Overcoming Extreme Steric Hindrance and Heteroaryl Coordination in C–N Bond Formation Executive Summary & Substrate Profiling The functionalization of highly substituted pyrimidines is a critical pathway in modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Extreme Steric Hindrance and Heteroaryl Coordination in C–N Bond Formation

Executive Summary & Substrate Profiling

The functionalization of highly substituted pyrimidines is a critical pathway in modern drug discovery and development. 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) is a highly electron-rich, heteroaromatic primary amine. While Buchwald-Hartwig amination is the premier method for C–N bond formation, this specific substrate presents a dual-threat failure mode for standard palladium catalysts:

  • Extreme Steric Hindrance: The C5-primary amine is flanked by a C4-methoxy group and a C6-methyl group (ortho,ortho-disubstitution). This tight steric pocket severely restricts the trajectory required for amine coordination to the palladium center.

  • Heteroatom Poisoning: The pyrimidine ring contains two basic nitrogen atoms (N1, N3) that can competitively bind to the palladium catalyst, leading to catalyst sequestration and deactivation[1].

This application note provides a field-proven, mechanistically grounded protocol for the efficient cross-coupling of 4-Methoxy-2,6-dimethylpyrimidin-5-amine with aryl halides, utilizing state-of-the-art bulky dialkylbiaryl phosphine ligands.

Mechanistic Causality & Catalyst Design (E-E-A-T)

To achieve high conversions with this substrate, every component of the catalytic system must be chosen to manipulate the micro-kinetics of the catalytic cycle.

The Bottleneck: Off-Cycle Resting States

In the cross-coupling of primary amines, a common failure mode is the formation of a bis-amine palladium complex, [Pd(Ar)(NH2R)2]. Because primary amines are less sterically demanding at the nitrogen atom than secondary amines, two equivalents of the amine can displace the phosphine ligand from the Pd(II) intermediate[2]. For a substrate as hindered as 4-Methoxy-2,6-dimethylpyrimidin-5-amine, if the phosphine ligand is displaced, the resulting off-cycle resting state is highly stable, and the catalytic cycle stalls[3].

Ligand Selection: Why tBuBrettPhos and GPhos?

While BrettPhos is the traditional gold standard for primary amines (successfully used in the multi-kilogram scale-up of AMG 925 featuring a less hindered 2-tert-butyl-5-aminopyrimidine[4]), it often fails for ortho,ortho-disubstituted primary amines. To prevent ligand displacement, ultra-bulky ligands such as tBuBrettPhos or GPhos are required[2][5]. The massive steric profile of the tert-butyl groups on the phosphine enforces a strictly monoligated L-Pd active species. This steric pressure not only prevents the coordination of a second amine molecule but also artificially lowers the activation barrier for the final reductive elimination step, expelling the bulky product rapidly[6].

Precatalyst Selection: The G3/G4 Advantage

Using traditional Pd sources (e.g., Pd2​(dba)3​ or Pd(OAc)2​ ) with free ligands often requires elevated temperatures to reduce Pd(II) to the active Pd(0) species, which can degrade sensitive heteroaryl substrates. Palladium Generation 3 (G3) or Generation 4 (G4) precatalysts (e.g., tBuBrettPhos Pd G3) undergo rapid, base-mediated activation at room temperature to quantitatively yield the active L-Pd(0) species[7][8].

Base and Solvent Dynamics

For sterically hindered primary amines, Sodium tert-butoxide (NaOtBu) is the optimal base. It rapidly deprotonates the coordinated amine to form the Pd-amido complex, driving the reaction forward[9]. The reaction is best conducted in anhydrous 1,4-Dioxane or Toluene to maintain the solubility of the base and the highly polar pyrimidine substrate.

Mandatory Visualization: Catalytic Cycle & Workflow

CatalyticCycle Precat Pd G3/G4 Precatalyst (tBuBrettPhos Pd G3) Pd0 L-Pd(0) Active Monoligated Species Precat->Pd0 Activation OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination (Steric Bottleneck) PdII_ArX->AmineBind Base (-HX) OffCycle Off-Cycle Resting State [Pd(Amine)2] (Deactivation) PdII_ArX->OffCycle Excess Amine PdII_ArAmine L-Pd(II)(Ar)(NHR) Amido Complex AmineBind->PdII_ArAmine Base (-HX) RedElim Reductive Elimination (Product Release) PdII_ArAmine->RedElim RedElim->Pd0 Regenerates Pd(0) OffCycle->PdII_ArX Heat/Ligand

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the off-cycle resting state bottleneck.

Workflow Prep 1. Glovebox Prep Weigh Catalyst & Base Solvent 2. Solvent Addition Anhydrous 1,4-Dioxane Prep->Solvent Heat 3. Thermal Heating 80-100 °C for 12-24 h Solvent->Heat Workup 4. Aqueous Workup EtOAc Extraction Heat->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Quantitative Data Presentation

The following table summarizes expected conversion efficiencies based on ligand and base pairings for highly hindered 5-aminopyrimidines[2][4][5].

Ligand / Precatalyst SystemBaseSolventTemp (°C)Expected Yield (%)Mechanistic Rationale
tBuBrettPhos Pd G3 NaOtBu1,4-Dioxane8085 - 95% Optimal steric bulk prevents bis-amine coordination; rapid Pd(0) generation.
GPhos Pd G3 NaOtBuToluene8080 - 90% Highly deactivation-resistant; excellent for heteroaryl substrates.
BrettPhos Pd G3 NaOtBu1,4-Dioxane10040 - 60%Insufficient bulk for ortho,ortho-disubstitution; prone to catalyst stalling.
RuPhos Pd G3 Cs₂CO₃Toluene110< 20%Designed for secondary amines; primary amines cause ligand displacement.
tBuBrettPhos Pd G3 K₃PO₄t-Amyl OH10070 - 80%Alternative for base-sensitive aryl halides; requires higher thermal energy.

Experimental Protocol: General Procedure

Self-Validating System: This protocol incorporates strict anhydrous controls, as moisture rapidly hydrolyzes the Pd-amido intermediate, leading to hydrodehalogenation (reduction) of the aryl halide rather than cross-coupling.

Materials Required:
  • Amine: 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1.2 equiv)

  • Electrophile: Aryl Bromide or Aryl Chloride (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Methodology:
  • Glovebox Preparation (Critical): Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1.2 mmol, 183.8 mg), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 144 mg).

    • Causality Note: Weighing NaOtBu in the air leads to rapid atmospheric moisture absorption, which will quench the active catalyst and stall the reaction.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) to the vial. Seal the vial tightly with a Teflon-lined screw cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 12 to 24 hours.

    • Causality Note: The reaction mixture will rapidly transition from a pale yellow to a deep red/brown color within the first 10 minutes, indicating the successful generation of the active L-Pd(0) species.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Pierce the septum with a needle to relieve pressure. Take a 20 µL aliquot, dilute with LC-MS grade Acetonitrile, filter through a syringe filter, and analyze via LC-MS or TLC to confirm the consumption of the aryl halide.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the polarity of the aryl halide partner) to afford the pure cross-coupled product.

References

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides Semantic Scholar
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters - ACS Public
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides ResearchG
  • Application Notes and Protocols for Buchwald-Hartwig Amin
  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates ACS Public
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery RSC Books
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT
  • JackiePhos Pd G3 Palladium C
  • 1-Bromo-2-(tert-Butyl)

Sources

Method

Application Note: Synthesis and Derivatization Strategies for Novel Pyrimidine Scaffolds Utilizing 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Pyrimidine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Pyrimidine derivatives are widely recognized as , possessing significant anticancer, anti-inflammatory, and antioxidant activities[1]. The compound 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) presents a highly versatile, yet underutilized, starting material for the generation of novel bioactive libraries.

The structural topology of this precursor offers distinct synthetic advantages:

  • C5-Amine Nucleophilicity: The primary amine at the 5-position serves as an excellent handle for acylation, alkylation, or Schiff base formation.

  • C4-Methoxy Leaving Group Potential: While typically stable, the methoxy group can undergo under high-energy conditions, allowing for annulation into fused bicyclic systems[2].

  • Steric Shielding: The 2,6-dimethyl groups provide metabolic stability and direct the regioselectivity of incoming electrophiles.

This application note details two divergent synthetic pathways: the preparation of highly functionalized N-pyrimidine amides (Pathway A) and the microwave-assisted annulation to form fused (Pathway B)[3].

Synthetic Workflows

The following diagram illustrates the divergent synthetic strategies employed to generate novel pyrimidine derivatives for downstream biological screening.

SyntheticWorkflow SM 4-Methoxy-2,6-dimethyl pyrimidin-5-amine PathA Pathway A: Amide Coupling SM->PathA Acyl Chloride, DIPEA, DCM PathB Pathway B: Annulation (Formamide) SM->PathB Formamide, MW, 180°C ProdA N-Pyrimidine Amide Derivatives PathA->ProdA ProdB Pyrimido[4,5-d]pyrimidine Bicyclic Scaffolds PathB->ProdB Bio In vitro Screening (Kinase Assays) ProdA->Bio ProdB->Bio

Fig 1. Divergent synthetic workflows for pyrimidine derivatization and biological screening.

Reaction Optimization Data

To establish a robust protocol for Pathway B (annulation to pyrimido[4,5-d]pyrimidines), various conditions were evaluated. The displacement of the C4-methoxy group requires significant activation energy. Table 1 summarizes the optimization of the annulation reaction.

Table 1: Optimization of Annulation Conditions for Pyrimido[4,5-d]pyrimidine Synthesis

EntryReagent / SolventCatalystTemperature (°C)TimeYield (%)Observation / Causality
1Triethyl orthoformate / EtOHNone80 °C (Reflux)12 h15%Insufficient energy to displace the -OMe group.
2Triethyl orthoformate / Toluenep-TSA110 °C (Reflux)8 h45%Acid catalysis improves Schiff base formation, but cyclization remains sluggish.
3Formamide (Neat)None150 °C (Thermal)6 h62%Formamide acts as both solvent and carbon-nitrogen donor. Thermal degradation observed.
4 Formamide (Neat) None 180 °C (Microwave) 45 min 88% Rapid, uniform MW heating drives the SNAr cyclization without product degradation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Quality Control (IPQC) steps are integrated to ensure the integrity of the synthesis before proceeding to subsequent stages.

Protocol A: Synthesis of N-(4-Methoxy-2,6-dimethylpyrimidin-5-yl)amides

This protocol utilizes standard Schotten-Baumann-type conditions adapted for non-aqueous environments to prevent electrophile degradation.

  • Step 1: Preparation & Solvation

    • Action: Dissolve 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1.0 mmol, 153 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acyl chloride. DIPEA is selected as a sterically hindered, non-nucleophilic base; it effectively scavenges the HCl byproduct without competing with the pyrimidine amine for the electrophile.

  • Step 2: Electrophile Addition

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 mmol) dropwise over 10 minutes.

    • Causality: Cooling controls the exothermic nature of the acylation, minimizing the formation of unwanted di-acylated side products.

  • Step 3: Reaction & IPQC (Self-Validation)

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • IPQC: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1).

    • Acceptance Criteria: The reaction is complete when the starting material spot ( Rf​≈0.3 ) is entirely consumed, and a new, less polar product spot ( Rf​≈0.6 ) emerges under UV light (254 nm).

  • Step 4: Workup & Purification

    • Action: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acid. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol leverages microwave irradiation to overcome the high activation barrier of methoxy displacement.

  • Step 1: Preparation

    • Action: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, combine 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1.0 mmol, 153 mg) and Formamide (3 mL).

    • Causality: Formamide serves a dual purpose as a high-boiling polar solvent and the reactant providing the necessary C-N-C fragment for ring closure.

  • Step 2: Microwave Irradiation

    • Action: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 180 °C for 45 minutes with high stirring.

    • Causality: The methoxy group at C4 is a relatively poor leaving group. Microwave irradiation provides rapid, localized superheating, significantly reducing reaction times and driving the SNAr and subsequent cyclization more cleanly than conventional thermal heating.

  • Step 3: IPQC (Self-Validation)

    • Action: Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Acceptance Criteria: The target pyrimido[4,5-d]pyrimidine mass [M+H]+ must be the base peak in the mass spectrum. The complete absence of the starting material mass ( m/z 154.1) confirms reaction completion.

  • Step 4: Precipitation & Recovery

    • Action: Pour the crude reaction mixture into ice-cold distilled water (20 mL) while stirring vigorously. Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol.

    • Causality: The highly polar formamide and any unreacted water-soluble byproducts remain in the aqueous phase. The fused bicyclic product, being highly lipophilic, precipitates rapidly upon cooling, allowing for isolation without the need for complex chromatography.

Biological Application & Mechanism of Action

The broader class of pyrimidine derivatives represents a with diverse therapeutic potential[4]. Specifically, the derivatives synthesized via the protocols above are structurally primed to act as competitive kinase inhibitors.

The pyrimidine core mimics the adenine ring of ATP, allowing these molecules to anchor into the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR) or cyclin-dependent kinases (e.g., CDK4/6). The mechanism of downstream pathway inhibition is visualized below.

Mechanism Inhibitor Novel Pyrimidine Derivative ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Receptor Target Kinase (e.g., EGFR/CDK) Receptor->ATP Downstream Downstream Signaling (PI3K/AKT) ATP->Downstream Blocked Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Pathway Inhibition

Fig 2. Mechanism of action for pyrimidine-based competitive kinase inhibitors.

By carefully selecting the acyl chlorides in Pathway A, or by further functionalizing the pyrimido[4,5-d]pyrimidine core in Pathway B, researchers can fine-tune the steric and electronic properties of the molecules to achieve high selectivity for specific kinase targets.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (PMC).[Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.[Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 4-Methoxy-2,6-dimethylpyrimidin-5-amine Precursors

Executive Summary 4-Methoxy-2,6-dimethylpyrimidin-5-amine is a highly valued heterocyclic building block, prominently featured in the development of advanced pharmaceutical agents, including potent ERK5 kinase domain inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-2,6-dimethylpyrimidin-5-amine is a highly valued heterocyclic building block, prominently featured in the development of advanced pharmaceutical agents, including potent ERK5 kinase domain inhibitors[1]. The most efficient and scalable route to synthesizing this amine is the catalytic hydrogenation of its corresponding nitro precursor, 4-methoxy-2,6-dimethyl-5-nitropyrimidine[1]. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed reduction of this precursor, detailing the mechanistic rationale, optimized conditions, and step-by-step experimental procedures to ensure high fidelity in drug development workflows.

Mechanistic Rationale: The Haber-Lukashevich Pathway

To achieve high yields and prevent the accumulation of reactive intermediates, it is critical to understand the causality behind the reaction conditions. The catalytic hydrogenation of nitropyrimidines on a Palladium on Carbon (Pd/C) surface proceeds via the classical Haber-Lukashevich mechanism[2].

In this direct hydrogenation pathway, the nitro group (-NO₂) is sequentially reduced to a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) species, and finally to the primary amine (-NH₂)[3].

HaberMechanism A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +H₂, -H₂O C Ar-NHOH (Hydroxylamine) B->C +H₂ D Ar-NH₂ (Amine) C->D +H₂, -H₂O

Figure 1: Direct Haber-Lukashevich hydrogenation pathway of nitropyrimidines.

Causality of Solvent Selection: The cleavage of the N-O bond in the hydroxylamine intermediate is typically the rate-determining step[4]. Protic solvents (such as methanol or ethanol) are explicitly chosen over aprotic solvents because they facilitate proton-coupled electron transfer. The protic environment stabilizes the transition state of the N-hydroxyl derivative through hydrogen bonding, thereby accelerating the final conversion to the amine and preventing the accumulation of toxic hydroxylamine impurities[4].

Optimization of Reaction Conditions

The pyrimidine ring is generally stable under mild hydrogenation conditions. However, to ensure complete conversion without over-reduction or catalyst poisoning, the following parameters have been optimized based on empirical data.

Table 1: Effect of Reaction Parameters on Hydrogenation Efficiency

Catalyst Loading (10% Pd/C)SolventH₂ PressureTemp (°C)Conversion (%)Hydroxylamine Impurity
1 wt%Methanol1 atm2585%High (>10%)
5 wt%Ethyl Acetate1 atm2592%Moderate (~5%)
5 wt%Methanol1 atm25>99%Trace (<1%)
10 wt%Methanol3 atm40>99%None Detected

Experimental Protocol

This protocol is designed as a self-validating system: the cessation of hydrogen uptake serves as an intrinsic physical indicator of reaction completion, ensuring reproducibility across different scales.

Workflow Step1 1. Reaction Setup Dissolve precursor & add Pd/C Step2 2. System Purging Vacuum / N₂ / H₂ cycles Step1->Step2 Step3 3. Hydrogenation Stir under H₂ (1-3 atm) Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Step5 5. Concentration Evaporate solvent in vacuo Step4->Step5 Step6 6. Product 4-Methoxy-2,6-dimethylpyrimidin-5-amine Step5->Step6

Figure 2: Step-by-step workflow for the catalytic hydrogenation of 5-nitropyrimidines.

Materials & Reagents:
  • Precursor: 4-Methoxy-2,6-dimethyl-5-nitropyrimidine (1.0 eq, e.g., 10 mmol, ~1.83 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd, ~0.18 g)

  • Solvent: Methanol (HPLC grade, 20 mL)

  • Gas: Hydrogen gas (H₂, high purity)

  • Filter Aid: Celite 545

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask (or Parr shaker bottle for pressurized reactions), dissolve 4-methoxy-2,6-dimethyl-5-nitropyrimidine (10 mmol) in 20 mL of methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C (50% wet). Causality Note: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen. Utilizing the 50% wet form significantly mitigates fire risk during handling without compromising catalytic activity.

  • System Purging (Critical): Seal the flask with a rubber septum. Connect to a Schlenk line or a vacuum/gas manifold. Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with inert gas (N₂ or Argon). Repeat this cycle three times to remove all ambient oxygen, preventing explosive H₂/O₂ mixtures and catalyst deactivation.

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas via a balloon (1 atm) or connect to a hydrogenation apparatus set to 15–45 psi. Stir the suspension vigorously (≥ 800 rpm) at room temperature (25 °C). High agitation is required to overcome the gas-liquid mass transfer limitations inherent in heterogeneous catalysis.

  • Self-Validation & Monitoring: Allow the reaction to proceed until hydrogen uptake ceases completely (typically 2–4 hours). The volumetric stabilization of the H₂ balloon or pressure gauge serves as a real-time validation of completion. Cross-validate by analyzing an aliquot via TLC (Hexanes/EtOAc 1:1) or LC-MS to confirm the total consumption of the starting material and the absence of the hydroxylamine intermediate.

  • Filtration: Purge the reaction flask thoroughly with N₂ to displace residual H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (2 × 10 mL). Safety Note: Do not let the filter cake dry out completely in the air, as the concentrated catalyst can spontaneously ignite.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-2,6-dimethylpyrimidin-5-amine.

  • Purification: The crude product obtained via this protocol is typically >95% pure. If ultra-high purity is required for downstream kinase assays, it can be recrystallized from a mixture of ethyl acetate and hexanes.

Sources

Method

Application Note: Formulation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine (MDPA) as a Suspension Concentrate (SC)

Target Audience: Formulation Scientists, Agrochemical Researchers, and Early-Stage Drug Development Professionals Application: In vivo Greenhouse Screening, Foliar Efficacy Trials, and Lead Optimization Scientific Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Early-Stage Drug Development Professionals Application: In vivo Greenhouse Screening, Foliar Efficacy Trials, and Lead Optimization

Scientific Rationale & Introduction

In modern agrochemical and pharmaceutical discovery, the pyrimidine scaffold is a privileged pharmacophore. Specifically, 5-aminopyrimidines have emerged as highly potent active ingredients (AIs) and critical building blocks for novel herbicides and fungicides, demonstrating exceptional efficacy in combating undesired plant growth and fungal pathogens .

4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) , hereafter referred to as MDPA , is a highly specialized intermediate often utilized as a lead compound in early-stage screening. Because MDPA is a solid at room temperature with moderate lipophilicity and low aqueous solubility, delivering it effectively to biological targets (e.g., plant cuticles or fungal membranes) requires sophisticated formulation.

For agrochemical screening, the Suspension Concentrate (SC) is the gold standard. Unlike Emulsifiable Concentrates (ECs) that require harsh, phytotoxic solvents, or Wettable Powders (WPs) that pose inhalation hazards, SC formulations disperse the solid AI directly into a water continuous phase . This guide details a self-validating protocol for formulating MDPA into a stable, sprayable SC, ensuring that biological efficacy data is driven by the molecule's intrinsic activity, not limited by poor bioavailability.

Physicochemical Profiling & Formulation Strategy

To engineer a stable SC, the formulation must overcome Stokes' Law, which dictates that dense particles will inevitably settle in a less dense fluid. We achieve this through a dual-mechanism approach:

  • Particle Size Reduction: Milling the MDPA to a sub-5 micron diameter ( ) exponentially decreases the sedimentation rate.

  • Steric & Electrostatic Stabilization: Utilizing a robust surfactant system (combining high and low HLB dispersants) to coat newly sheared particle surfaces, preventing Ostwald ripening and agglomeration .

Table 1: Optimized SC Formulation Blueprint for MDPA (200 g/L)
Component CategoryChemical Identity / Trade ExampleConcentration (g/L)Mechanistic Function
Active Ingredient 4-Methoxy-2,6-dimethylpyrimidin-5-amine200.0Biological target engagement.
Polymeric Dispersant PEG-based comb polymer (e.g., Atlox™ 4913)30.0Provides steric hindrance to prevent particle flocculation.
Wetting Agent Block copolymer (e.g., Atlas™ G-5000)10.0Lowers surface tension; aids initial AI wetting in water.
Antifreeze Propylene Glycol50.0Prevents freeze-thaw phase separation during storage.
Rheology Modifier Xanthan Gum (2% w/w aqueous stock)100.0Creates a shear-thinning network to suspend particles at rest.
Biocide Benzisothiazolinone (BIT)1.5Prevents microbial degradation of the polysaccharide gum.
Antifoam Silicone emulsion2.0Prevents air entrapment during high-shear milling.
Carrier Deionized WaterQ.S. to 1000 mLContinuous phase.

Experimental Protocol: Step-by-Step SC Preparation

This protocol is designed as a self-validating system. If the formulation fails at any intermediate step (e.g., paste formation during milling), it indicates an imbalance in the dispersant-to-AI ratio, requiring immediate correction before proceeding.

Phase 1: Mill Base Preparation (Pre-dispersion)
  • Aqueous Phase Assembly: In a stainless-steel dispersion vessel, add the Deionized Water, Propylene Glycol, Polymeric Dispersant, Wetting Agent, and Antifoam.

  • Homogenization: Mix using a high-shear rotor-stator homogenizer at 3,000 RPM for 5 minutes until visually homogenous.

  • AI Incorporation: Slowly sift the MDPA powder into the vortex. Continue high-shear mixing at 5,000 RPM for 15 minutes to break up primary agglomerates. This creates the "Mill Base."

Phase 2: Particle Size Reduction (Bead Milling)

Causality: Reducing the particle size increases the specific surface area, which dramatically enhances foliar uptake and bioavailability.

  • Milling Setup: Transfer the Mill Base to a horizontal bead mill loaded with 1.0–1.2 mm Yttrium-Stabilized Zirconium Oxide (YSZ) beads (chamber filling: 75% v/v).

  • Cooling: Engage the cooling jacket. The milling process generates significant kinetic heat, which can cause the AI to partially dissolve and subsequently recrystallize (Ostwald ripening). Maintain the product temperature below 25°C.

  • Milling: Process the dispersion at a tip speed of 10 m/s. Sample every 15 minutes and measure particle size via Laser Diffraction. Cease milling when and .

Phase 3: Rheology Modification (Let-down)

Causality: Xanthan gum is not a simple thickener; it is a pseudo-plastic rheology modifier. At rest, it forms a rigid 3D hydrogen-bonded network (high yield stress) that locks the milled particles in place, preventing hard packing. Under shear (e.g., pouring or spraying), the network temporarily collapses, allowing the formulation to flow freely .

  • Addition: Transfer the milled suspension to a low-shear paddle mixer.

  • Structuring: Slowly add the 2% Xanthan Gum stock solution and the Biocide.

  • Equilibration: Mix at 300 RPM for 60 minutes to allow the polysaccharide network to fully hydrate and structure the continuous phase.

Quality Control & Self-Validation Metrics

A successful formulation must pass the following predictive stability metrics to ensure it will survive real-world agricultural application and storage .

Table 2: Critical Quality Attributes (CQAs) for MDPA SC
ParameterAnalytical MethodAcceptance CriteriaScientific Justification
Particle Size Distribution Laser Diffraction (e.g., Malvern Mastersizer) Ensures optimal biological coverage and prevents nozzle blockage.
Suspensibility CIPAC MT 161 (Gravimetric) >95% Confirms particles will not rapidly settle in the farmer's spray tank.
Zeta Potential Electrophoretic Light Scattering <−30 mV Strong negative charge ensures electrostatic repulsion between particles.
Viscosity (Shear Thinning) Rotational Rheometer500–800 cP at 10 s−1 < 150 cP at 100 s−1 High viscosity at rest (stability); low viscosity under shear (sprayability).
Accelerated Stability CIPAC MT 46.3 (54°C for 14 days)No hard packing; Phase separation <5% Simulates 2 years of shelf-life. Validates the anti-Ostwald ripening system.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the formulation workflow and the underlying physicochemical stabilization mechanisms.

SC_Formulation AI MDPA Active Ingredient (Hydrophobic Solid) PreMix Mill Base Preparation (High-Shear Wetting) AI->PreMix Milling Bead Milling Process (Kinetic Energy Input) PreMix->Milling Mech1 Dispersants coat new surfaces Preventing Cold Welding PreMix->Mech1 LetDown Rheology Modification (Polysaccharide Network) Milling->LetDown Mech2 Particle Size D90 < 5 µm Maximizes Bioavailability Milling->Mech2 QC Quality Control Release (CQAs Validated) LetDown->QC Mech3 Shear-Thinning Yield Stress Prevents Sedimentation LetDown->Mech3

Caption: Workflow and physicochemical stabilization mechanisms of MDPA Suspension Concentrate formulation.

References

1. Bayer Intellectual Property GmbH (2016) . 5-aminopyrimidine derivatives and use thereof for combating undesired plant growth. US Patent 9375002B2. Available at:

2. Croda Agriculture (2024) . Suspension concentrate (SC) guide. Croda International Plc. Available at:[Link]

3. Faers, M. A., et al. (2026) . Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application. ResearchGate. Available at:[Link]

4. MDPI (2023) . Formulation of Matrine Oil-Based Suspension Concentrate for Improving the Wetting of Droplets and Spraying Performance. MDPI Agronomy. Available at:[Link]

Application

Application Notes and Protocols: Bioconjugation Strategies Utilizing 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Introduction Substituted pyrimidines are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast therapeutic applications, ranging from anticancer to antiviral agents.[1][2][3][4][5]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast therapeutic applications, ranging from anticancer to antiviral agents.[1][2][3][4][5] Their synthetic tractability and the ability to modulate their physicochemical properties through substitution make them ideal candidates for the development of bespoke bioconjugation reagents.[1] This guide focuses on 4-Methoxy-2,6-dimethylpyrimidin-5-amine, a unique pyrimidine derivative, and explores its potential as a versatile platform for bioconjugation.

The structure of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, featuring an electron-rich aromatic system and a reactive primary amino group, presents an excellent starting point for designing novel linkers and labels. The amino group serves as a chemical handle for introducing a variety of functionalities, enabling the covalent attachment of this pyrimidine core to biomolecules. This guide provides detailed protocols for the functionalization of 4-Methoxy-2,6-dimethylpyrimidin-5-amine and its subsequent application in bioconjugation, tailored for researchers, scientists, and drug development professionals.

Core Principles for Bioconjugation

The primary site for bioconjugation on 4-Methoxy-2,6-dimethylpyrimidin-5-amine is the nucleophilic 5-amino group. This group can readily react with various electrophilic reagents to introduce bioorthogonal handles, which are chemical functionalities that can react selectively with a corresponding partner in a biological environment without interfering with native biochemical processes.[6][7] This two-step strategy allows for the creation of customized bioconjugation reagents from the parent pyrimidine.

Key Bioorthogonal Reactions for Consideration:
  • Amide Bond Formation: The amino group can react with activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. This is a common method for introducing linkers with terminal functionalities.

  • "Click Chemistry": This suite of reactions, known for their high efficiency and selectivity, is ideal for bioconjugation.[6][7][][9][10] By functionalizing our pyrimidine with an azide or an alkyne, we can "click" it onto a biomolecule bearing the complementary group.

  • Thiol-Maleimide Chemistry: For targeting cysteine residues in proteins, a maleimide group can be introduced onto the pyrimidine. The maleimide group exhibits high reactivity and selectivity for the thiol side chain of cysteine.[11][12]

The following sections provide detailed protocols for the synthesis of functionalized 4-Methoxy-2,6-dimethylpyrimidin-5-amine derivatives and their application in protein bioconjugation.

Application Notes and Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized Pyrimidine for Cysteine-Specific Bioconjugation

This protocol details the synthesis of a maleimide-functionalized derivative of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, designed for selective conjugation to cysteine residues in proteins. The reaction involves the acylation of the 5-amino group with a bifunctional linker containing a maleimide group and an NHS ester.

Workflow for Synthesis of Maleimide-Functionalized Pyrimidine

A 4-Methoxy-2,6-dimethylpyrimidin-5-amine C Reaction Mixture (Amide bond formation) A->C B Maleimido-PEGn-NHS ester B->C D Purification (e.g., Chromatography) C->D Acylation E Maleimide-Functionalized Pyrimidine D->E Purified Product

Caption: Synthetic workflow for maleimide functionalization.

Materials:
  • 4-Methoxy-2,6-dimethylpyrimidin-5-amine

  • Maleimido-PEGn-NHS ester (n = number of polyethylene glycol units, e.g., 4)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • Addition of Linker: In a separate vial, dissolve the Maleimido-PEGn-NHS ester (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pyrimidine solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure maleimide-functionalized pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Alkyne-Functionalized Pyrimidine for Click Chemistry

This protocol describes the synthesis of an alkyne-functionalized pyrimidine for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.

Workflow for Synthesis of Alkyne-Functionalized Pyrimidine

A 4-Methoxy-2,6-dimethylpyrimidin-5-amine C Reaction Mixture (Amide bond formation) A->C B Alkyne-NHS ester B->C D Purification (e.g., Chromatography) C->D Acylation E Alkyne-Functionalized Pyrimidine D->E Purified Product

Caption: Synthetic workflow for alkyne functionalization.

Materials:
  • 4-Methoxy-2,6-dimethylpyrimidin-5-amine

  • Hex-5-ynoic acid N-succinimidyl ester (or other suitable alkyne-NHS ester)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Step-by-Step Protocol:
  • Reaction Setup: Dissolve 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Base Addition: Add DIPEA (1.5 equivalents) to the solution.

  • Addition of Alkyne Linker: Add the alkyne-NHS ester (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Wash the reaction mixture with saturated ammonium chloride solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the desired alkyne-functionalized pyrimidine.

  • Characterization: Verify the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Bioconjugation to a Model Protein

This protocol provides a general method for conjugating the newly synthesized functionalized pyrimidines to a model protein. The example below uses the maleimide-functionalized pyrimidine to target a cysteine residue on a protein such as Bovine Serum Albumin (BSA), which has a free cysteine.

Workflow for Protein Bioconjugation

A Protein with Cysteine C Reaction Buffer (e.g., PBS, pH 7.2) A->C B Maleimide-Functionalized Pyrimidine B->C D Purification (Size-Exclusion Chromatography) C->D Thiol-Maleimide Reaction E Pyrimidine-Protein Conjugate D->E Purified Conjugate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 4-Methoxy-2,6-dimethylpyrimidin-5-amine

An in-depth technical guide from our Senior Application Scientists Welcome to the technical support center for the purification of 4-Methoxy-2,6-dimethylpyrimidin-5-amine. This guide is designed for researchers, medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide from our Senior Application Scientists

Welcome to the technical support center for the purification of 4-Methoxy-2,6-dimethylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity and yield for this compound through crystallization. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during the recrystallization process.

The molecular structure of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, with its amine, methoxy, and pyrimidine functionalities, presents a unique solubility profile that requires a systematic approach for solvent selection. This guide provides the foundational principles, step-by-step protocols, and robust troubleshooting logic to streamline your purification workflow.

Part 1: Foundational Principles - Solvent Selection Strategy

The success of any recrystallization is critically dependent on the choice of solvent.[1] An ideal solvent system will exhibit a significant difference in the solubility of the target compound at high and low temperatures.

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Methoxy-2,6-dimethylpyrimidin-5-amine?

A: An ideal solvent should meet several key criteria:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution in a minimal amount of solvent.[2] This ensures the formation of a saturated solution, which is essential for maximizing yield.[1]

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.[2] Any compound remaining dissolved in the cold solvent (the "mother liquor") represents a loss in yield.[3]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[2][4]

  • Chemical Inertness: The solvent must not react with the 4-Methoxy-2,6-dimethylpyrimidin-5-amine.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[6][7]

Systematic Solvent Screening: An Experimental Protocol

A preliminary small-scale experiment is the most effective way to identify a suitable solvent.

Objective: To identify a single or mixed solvent system for the recrystallization of 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Materials:

  • Crude 4-Methoxy-2,6-dimethylpyrimidin-5-amine

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes (e.g., 10-12)

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 50-100 mg of the crude compound into separate test tubes.

  • Add a potential solvent (e.g., 1 mL) to a test tube at room temperature.[2] Stir or agitate the mixture.

  • Observe at Room Temperature:

    • If the solid dissolves completely: The solvent is too good. It is unsuitable for single-solvent recrystallization but could potentially be used as the "soluble solvent" in a mixed-solvent system.

    • If the solid is partially soluble or insoluble: This solvent is a potential candidate. Proceed to the next step.

  • Heat the Mixture: Gently heat the test tube containing the undissolved solid to the solvent's boiling point.[4] Add the solvent dropwise until the solid just dissolves.

  • Observe at High Temperature:

    • If the solid dissolves completely: This is a promising candidate solvent.

    • If a large volume of solvent is required or the solid remains insoluble: The solvent is too poor and should be rejected for single-solvent use. It may be a candidate for an "antisolvent" in a mixed-solvent system.

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe Crystal Formation:

    • Abundant, well-formed crystals: This is an excellent solvent for recrystallization.

    • Few or no crystals: There may have been too much solvent added initially.[8] Try evaporating some solvent and re-cooling.

    • An oil forms: See the troubleshooting section on "Oiling Out."

  • Evaluate Mixed-Solvent Systems: If no single solvent is ideal, test miscible solvent pairs.[9] Dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent (antisolvent) dropwise until the solution becomes cloudy (turbid).[10] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Solvent Selection Workflow

Solvent_Selection start Start: Crude Compound (~50mg in test tube) add_solvent Add 1 mL Solvent at RT start->add_solvent check_rt_sol Soluble at RT? add_solvent->check_rt_sol too_good Result: Too Soluble (Unsuitable for Single Solvent) check_rt_sol->too_good Yes heat_mixture Heat to Boiling check_rt_sol->heat_mixture No potential_good Potential 'Good' Solvent for Mixed System too_good->potential_good consider_mixed Consider Mixed Solvent System potential_good->consider_mixed check_hot_sol Soluble when Hot? heat_mixture->check_hot_sol too_poor Result: Insoluble (Unsuitable for Single Solvent) check_hot_sol->too_poor No cool_solution Cool Slowly check_hot_sol->cool_solution Yes potential_bad Potential 'Antisolvent' for Mixed System too_poor->potential_bad potential_bad->consider_mixed check_crystals Crystals Form? cool_solution->check_crystals success Success! Good Single Solvent check_crystals->success Yes failure Poor Recovery or No Crystals check_crystals->failure No failure->consider_mixed

Caption: Workflow for systematic solvent screening.

Table 1: Common Recrystallization Solvents

Based on the structure of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, solvents of intermediate to high polarity are good starting points. Pyrimidine derivatives are often recrystallized from alcohols or aqueous alcohol mixtures.[11][12][13][14]

Solvent NameBoiling Point (°C)PolarityNotes
Water100Very HighMay be a good antisolvent. The amine group may impart some water solubility.
Ethanol78HighA common and effective solvent for many nitrogen-containing heterocycles.[11]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82Medium-HighLess polar than ethanol; may offer a better solubility differential.
Acetone56MediumGood solvent, but its low boiling point can limit the solubility range.
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Dioxane101Medium-LowHas been used for recrystallizing pyrazolopyrimidine derivatives.[15]
Toluene111LowLess likely to be effective alone but could be part of a mixed system.
Hexanes/Heptane69 / 98Very LowLikely to be a very poor solvent; best used as an antisolvent.

Part 2: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems in a Q&A format.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[8]

Causality: Crystal formation requires nucleation, the initial aggregation of molecules.[16] In a supersaturated solution, this process is kinetically hindered. If the solution is not saturated to begin with (i.e., too much solvent was used), crystallization is thermodynamically unfavorable.

Troubleshooting Steps:

  • Induce Nucleation (for supersaturated solutions):

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[7][17] The microscopic scratches provide an ideal surface for nucleation.

    • Seeding: Add a tiny "seed" crystal of the crude starting material.[7] This provides a pre-formed template for crystal growth.

  • Increase Concentration (if too much solvent was used):

    • Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume).[7][8] This will increase the concentration of the solute.

    • Allow the solution to cool again slowly.

  • Drastic Cooling: If the above steps fail, cooling the solution in a salt-ice bath to a much lower temperature may force crystallization, though this can sometimes lead to smaller, less pure crystals.[8]

Q3: My compound has separated as an oil, not crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] It is also more common when the compound is highly impure or when using mixed-solvent systems.[8]

Causality: The high concentration of solute and impurities can depress the melting point of the solid. If this depressed melting point is below the temperature at which the solution becomes saturated, the compound will separate as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15%) to decrease the saturation temperature.[7][8]

  • Slow Down Cooling: Oiling out is often caused by cooling the solution too quickly.[7] After redissolving, allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This allows the solution to remain at a higher temperature for longer, giving crystals a chance to form above the compound's melting point.

  • Lower the Solvent Boiling Point: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Change Solvent System: Switch to a different solvent or mixed-solvent pair entirely.

Q4: My final yield is very low. What went wrong?

A: A low yield is most often caused by using too much solvent, incomplete crystallization, or excessive washing.[3][7]

Causality: Since no solute is infinitely insoluble, some amount will always be lost to the mother liquor. This loss is magnified when an excessive volume of solvent is used for either dissolution or washing.

Troubleshooting Steps:

  • Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). If a significant amount of solid residue remains, a large portion of your product did not crystallize.[7] You can attempt to recover this by evaporating the bulk of the solvent and performing a second recrystallization on the residue.

  • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent required to just dissolve the crude solid.[3]

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the solution thoroughly in an ice bath (typically 15-20 minutes) before filtration.[17]

  • Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

Troubleshooting Logic Flow

Troubleshooting start Problem Encountered After Cooling issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals A oiled_out Compound 'Oiled Out' issue->oiled_out B low_yield Yield is Poor issue->low_yield C check_solution Is solution clear? no_crystals->check_solution reheat Reheat to dissolve oil oiled_out->reheat check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor scratch Scratch flask / Add seed crystal check_solution->scratch Yes (Supersaturated) boil_off Boil off some solvent check_solution->boil_off No (Cloudy/Too Dilute) add_solvent Add more hot solvent reheat->add_solvent cool_slowly Cool very slowly add_solvent->cool_slowly use_less_solvent Next time: Use minimum boiling solvent check_mother_liquor->use_less_solvent wash_cold Wash crystals with ice-cold solvent use_less_solvent->wash_cold

Caption: Decision tree for troubleshooting common issues.

Part 3: Frequently Asked Questions (FAQs)

Q5: How critical is the cooling rate for crystal quality? A: Very critical. Slow cooling is almost always preferred as it favors the formation of larger, purer crystals.[18] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, needle-like crystals that are difficult to filter and dry.[7]

Q6: Can I put my hot solution directly into an ice bath? A: This is strongly discouraged.[17] Crash cooling the solution will lead to rapid precipitation, not crystallization, resulting in very small crystals that have a high surface area and are likely to be impure. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q7: My purified crystals are still colored. What should I do? A: If the color is due to a highly conjugated impurity, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield. After adding charcoal, you must perform a hot gravity filtration to remove it before cooling the solution.[17]

Q8: For a mixed-solvent system, should I add the antisolvent hot or cold? A: It is generally better to add the antisolvent hot (or at least warm) to the hot solution of your compound.[10] Adding a cold antisolvent can cause localized, rapid precipitation at the point of addition, which can lead to oiling out or the formation of impure solids.

References

  • SATHEE JEE. (n.d.). Chemistry Crystallization. IIT Kanpur.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • (n.d.). recrystallization-2.doc.pdf.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (n.d.). Recrystallization-1.pdf.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • (n.d.). Recrystallization - Single Solvent.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Tianming Pharmaceuticals. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates.
  • (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
  • (2025, April 10). Common Challenges in Crystallization Processes [Video]. YouTube.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Semantic Scholar. (2013, November 4). Green Synthesis of Pyrimidine Derivative.
  • (n.d.). Recrystallization.
  • Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • PMC. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

Sources

Optimization

Preventing oxidation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine during long-term storage

Welcome to the technical support center for 4-Methoxy-2,6-dimethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methoxy-2,6-dimethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the long-term storage and prevention of oxidation of this compound. Our goal is to ensure the integrity and stability of your valuable research materials.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Q1: My solid 4-Methoxy-2,6-dimethylpyrimidin-5-amine has changed color from off-white to a yellowish or brownish tint. What does this indicate?

A change in color, particularly the development of a yellow or brown hue, is a strong indicator of oxidation. Aromatic amines, including pyrimidine derivatives with amine substituents, are susceptible to autoxidation in the presence of atmospheric oxygen.[1] This process involves the formation of colored by-products. The appearance of color suggests that the purity of your compound has been compromised.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The primary factors that accelerate oxidation are:

  • Exposure to Air (Oxygen): Atmospheric oxygen is the main oxidizing agent.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3]

  • Light Exposure: UV light can provide the energy to initiate and propagate oxidative chain reactions.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below (ideally -70°C)Low temperatures significantly slow down the rate of oxidative degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen)Replacing air with an inert gas minimizes the presence of oxygen, a key reactant in oxidation.
Container Amber glass vial or other light-protecting containerPrevents exposure to light, which can catalyze oxidation.[4]
Seal Tightly sealed containerPrevents the ingress of atmospheric oxygen and moisture.[3][5]

Q4: Can I store the compound in a solution? If so, what is the best solvent?

While storing the compound in its solid form under the conditions mentioned above is ideal, solutions may be necessary for experimental workflows. If you must store it in a solution, consider the following:

  • Solvent Choice: Use a de-gassed, anhydrous aprotic solvent. The choice of solvent can influence stability.[6]

  • Storage Conditions: Store the solution under an inert atmosphere at -20°C or below.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid might be considered to inhibit oxidation, though this will introduce another component to your system.[6]

Q5: How can I check if my stored compound has oxidized?

Several analytical techniques can be employed to assess the purity and detect oxidation products:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. An oxidized sample will likely show additional peaks corresponding to degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the parent compound and potential volatile oxidation by-products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure and the presence of impurities.

  • Visual Inspection: As mentioned, a change in color is a preliminary but strong indicator of degradation.

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot issues related to the stability of 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Issue 1: Unexpected Color Change in Solid Compound

Symptoms: The off-white or light-colored solid has developed a yellow, brown, or even purplish hue.

Root Cause Analysis:

A Solid Compound Color Change B Exposure to Oxygen A->B C Elevated Storage Temperature A->C D Light Exposure A->D E Improper Container Seal B->E F Storage in Air B->F G Storage at Room Temp or 4°C C->G H Clear Container D->H

Caption: Root cause analysis for color change in solid 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Corrective and Preventive Actions:

  • Immediate Action:

    • Visually inspect the extent of the color change. If it is significant, the compound's purity is likely compromised.

    • Perform an analytical purity check (e.g., HPLC) to quantify the level of degradation before experimental use.

  • Preventive Measures for Future Storage:

    • Aliquot: Upon receiving a new batch, aliquot the compound into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.

    • Inert Atmosphere: Before sealing, flush the vials with a stream of dry argon or nitrogen to displace air.

    • Low Temperature Storage: Store the sealed vials in a freezer at -20°C or, for optimal long-term stability, at -70°C.[2]

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

Issue 2: Inconsistent Experimental Results Over Time

Symptoms: Experiments performed with the same batch of 4-Methoxy-2,6-dimethylpyrimidin-5-amine yield inconsistent results over a period of weeks or months.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Compound Purity (HPLC/LC-MS) A->B C Purity Acceptable? B->C D Investigate Other Experimental Variables C->D Yes E Purity Decreased/ Degradation Products Detected C->E No F Review Storage and Handling Procedures E->F G Implement Corrective Actions (See Issue 1) F->G H Discard Compromised Stock/ Obtain New Batch G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Analytical Verification:

    • Take a small sample from your current stock and analyze its purity using HPLC or LC-MS.

    • Compare the chromatogram to that of a freshly opened sample or the supplier's certificate of analysis. Look for the emergence of new peaks or a decrease in the area of the main peak.

  • Evaluation of Storage Protocol:

    • If degradation is confirmed, critically review your current storage and handling procedures against the ideal conditions outlined in the FAQs.

    • Identify any deviations, such as frequent freeze-thaw cycles, storage at 4°C instead of sub-zero temperatures, or not using an inert atmosphere.

  • Remediation:

    • If the degradation is minor and your experimental results are not critically affected, you may be able to continue using the batch after re-purification (if feasible). However, this is often not practical.

    • For sensitive applications, it is highly recommended to discard the compromised stock and start with a fresh, unopened batch.

    • Implement the recommended storage protocols for the new batch immediately.

III. Scientific Background: The Mechanism of Aromatic Amine Oxidation

The oxidation of aromatic amines like 4-Methoxy-2,6-dimethylpyrimidin-5-amine is typically a free-radical-mediated process known as autoxidation.[7] This process can be broken down into three key stages:

  • Initiation: An initiator (such as light, heat, or a metal catalyst) abstracts a hydrogen atom from the amine group or an adjacent carbon, forming a radical.

  • Propagation: The resulting radical reacts with molecular oxygen to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another molecule of the amine, propagating the chain reaction.

  • Termination: The reaction terminates when two radicals combine to form a stable, non-radical product.

The products of this oxidation are often complex and can include colored quinone-imine structures, which are responsible for the observed discoloration.[8] The presence of the electron-donating methoxy and amino groups on the pyrimidine ring can make the compound more susceptible to oxidation compared to unsubstituted pyrimidines.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 4-Methoxy-2,6-dimethylpyrimidin-5-amine
  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a gentle stream of inert gas), carefully aliquot the bulk compound into pre-weighed, amber glass vials suitable for low-temperature storage.

  • Inerting: Flush the headspace of each vial with dry argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vials with appropriate caps (e.g., PTFE-lined screw caps).

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot amount, and date.

  • Storage: Place the labeled vials in a secondary container and store them in a freezer at -20°C or, for maximum stability, in an ultra-low temperature freezer at -70°C.

Protocol 2: Purity Assessment by HPLC

This is a general guideline; specific parameters should be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Compare the chromatogram to a reference standard or a previous analysis of a fresh sample to identify any new impurity peaks.

V. References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. (2023, February 25). Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Retrieved from [Link]

  • Stabilized aromatic amines - Google Patents. (1953). Retrieved from

  • Analytical methods used to quantify amine oxidation. - ResearchGate. Retrieved from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC. Retrieved from [Link]

  • Aromatic Amines Antioxidants for Polymers - Performance Additives. Retrieved from [Link]

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology - ACS Publications. (2020, August 13). Retrieved from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. Retrieved from [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications. Retrieved from [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Retrieved from [Link]

  • Stabilized aromatic amines - Google Patents. (1953). Retrieved from

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Autoxidation mechanism for atmospheric oxidation of tertiary amines: Implications for secondary organic aerosol formation - PubMed. (2020, December 5). Retrieved from [Link]

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology. (2020, August 13). Retrieved from [Link]

  • Pyrimidine - Wikipedia. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2022, July 21). Retrieved from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Retrieved from [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015, May 29). Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. Retrieved from [Link]

  • Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism - SciSpace. Retrieved from [Link]

  • Chemical analysis in amine system operations - ePTQ.com. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (2023, January 4). Retrieved from [Link]

  • Oxidations of 4H‐1,2,6‐Thiadiazines. (2022, October 31). Retrieved from [Link]

  • 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one as an Oxidation Inhibitor. (2025, September 7). Retrieved from [Link]

Sources

Troubleshooting

Optimizing Suzuki-Miyaura coupling conditions for 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Target Substrate: 4-Methoxy-2,6-dimethylpyrimidin-5-amine Note from the Senior Application Scientist: Because 4-Methoxy-2,6-dimethylpyrimidin-5-amine is fully substituted at all ring positions, this guide addresses its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Note from the Senior Application Scientist: Because 4-Methoxy-2,6-dimethylpyrimidin-5-amine is fully substituted at all ring positions, this guide addresses its synthesis via the challenging Suzuki-Miyaura methylation of its halogenated precursor (e.g., 2-chloro-4-methoxy-6-methylpyrimidin-5-amine). If you are attempting to use the target compound as a nucleophile, please refer to our Buchwald-Hartwig amination guides.

Mechanistic Causality: Why is this coupling so difficult?

Synthesizing 4-Methoxy-2,6-dimethylpyrimidin-5-amine via the methylation of a 2-chloropyrimidine precursor presents a "perfect storm" of organometallic bottlenecks. Rather than blindly screening conditions, it is critical to understand the causality behind experimental failures:

  • Sluggish Oxidative Addition (Substrate Electronics): While pyrimidines are generally electron-deficient, the presence of the 4-methoxy (-OMe) and 5-amino (-NH2) groups strongly donates electron density into the ring via resonance. This raises the LUMO energy of the C2–Cl bond, making the initial oxidative addition of Pd(0) highly unfavorable compared to standard aryl chlorides.

  • Catalyst Poisoning (Free Amine Coordination): The free primary amine at the 5-position is a strong Lewis base. It can outcompete weak phosphine ligands to coordinate directly with the palladium center, forming highly stable, off-cycle Pd(II) dead-end complexes[1].

  • Rapid Protodeboronation: Methylboronic acid (MeB(OH)2) undergoes sluggish transmetalation but highly rapid protodeboronation in basic aqueous media. Often, the boron source is completely destroyed before the sluggish oxidative addition step can even occur[2].

G Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Complex (Sluggish due to e-rich pyrimidine) Pd0->OA 1. Ar-Cl Addition Poison Pd-Amine Dead End (Catalyst Poisoning) Pd0->Poison Free -NH2 Coordination TM Pd(II) Transmetalation Complex (Competes with Protodeboronation) OA->TM 2. Me-B(OH)2 Addition TM->Pd0 3. Reductive Elimination Product 4-Methoxy-2,6-dimethyl pyrimidin-5-amine TM->Product Yields Target

Caption: Catalytic cycle highlighting bottlenecks in aminopyrimidine methylation.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows completely unreacted 2-chloro-4-methoxy-6-methylpyrimidin-5-amine, but the methylboronic acid is gone. What happened? A: You are experiencing a total failure of oxidative addition combined with rapid protodeboronation. Standard catalysts like Pd(PPh3)4 cannot break the electron-rich C-Cl bond fast enough. Solution: Switch to a highly active, bulky dialkylbiaryl phosphine precatalyst like XPhos Pd G3 . The extreme steric bulk forces the formation of a highly reactive monoligated Pd(0) species that accelerates oxidative addition while simultaneously shielding the metal center from the free 5-amino group[3].

Q2: How can I prevent the methylboronic acid from degrading before it reacts? A: You must decouple the rate of transmetalation from the rate of protodeboronation. Solution: Abandon free methylboronic acid. Instead, use a "slow-release" boron source such as 4[4]. The trifluoroborate salt slowly hydrolyzes in the presence of water and base to release the active boronic acid at a rate that matches the catalytic cycle, preventing bulk degradation.

Q3: Can I run this reaction under anhydrous conditions to completely stop protodeboronation? A: Yes, this is an advanced and highly effective strategy. By using methylboronic acid pinacol ester (MeBpin) combined with5 as the base in anhydrous THF, you activate the boronate directly without a proton source present, virtually eliminating protodeboronation[5].

Workflow Start Analyze Reaction Mixture (LC-MS / NMR) Cond1 Is Ar-Cl unreacted? Start->Cond1 Cond2 Is Me-B source consumed? Cond1->Cond2 No Act1 Switch to XPhos Pd G3 or t-BuXPhos Cond1->Act1 Yes (Oxidative Addition Failure) Act2 Use MeBF3K or run anhydrously with TMSOK Cond2->Act2 Yes (Protodeboronation) Act3 Check for N-arylation (Buchwald-Hartwig side products) Cond2->Act3 No (Side Reactions)

Caption: Troubleshooting workflow for failed Suzuki-Miyaura methylations.

Optimization Matrix (Quantitative Data)

The following table summarizes the expected outcomes of various catalytic systems when applied to the methylation of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine.

Catalyst SystemBoron SourceBase / SolventExpected YieldMechanistic Rationale
Pd(PPh3)4 (10 mol%)MeB(OH)2 (1.5 eq)Na2CO3 / Dioxane-H2O< 10%Sluggish oxidative addition; severe catalyst poisoning by the free -NH2 group.
Pd(dppf)Cl2 (5 mol%)MeB(OH)2 (2.0 eq)K2CO3 / DMF-H2O25-30%Improved oxidative addition, but rapid protodeboronation destroys the methyl source.
XPhos Pd G3 (5 mol%) MeBF3K (2.0 eq) K3PO4 / Toluene-H2O > 85% Bulky ligand prevents amine coordination; slow-release boron mitigates protodeboronation.
t-BuXPhos Pd G3 (5 mol%)MeBpin (1.5 eq)TMSOK / THF (Anhydrous)> 90%Anhydrous conditions completely eliminate the proton source required for deboronation.

Validated Experimental Protocol

This self-validating protocol utilizes the XPhos Pd G3 / MeBF3K system. It is designed to provide visual and analytical checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 2-Chloro-4-methoxy-6-methylpyrimidin-5-amine (1.0 equiv, 1.0 mmol)

  • Potassium methyltrifluoroborate (MeBF3K) (2.0 equiv, 2.0 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / H2O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine substrate, MeBF3K, K3PO4, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed Toluene and degassed deionized H2O via syringe. Self-Validation Checkpoint: The solution should transition from a pale suspension to a distinct yellow/orange homogeneous mixture as the active Pd(0) species is generated.

  • Heating: Transfer the vial to a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (800+ rpm) for 12–16 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base/boron reservoir and the organic phase.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Extract a 50 µL aliquot from the organic (top) layer, dilute with LC-MS grade acetonitrile, and analyze. Self-Validation Checkpoint: You should observe the product mass [M+H]+ = 154.1. If the starting material [M+H]+ = 174.0 is present but MeBF3K is exhausted, protodeboronation outpaced coupling.

  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NH4Cl to quench any remaining active boron species. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate pure 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

References

  • [1] Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem. 1

  • [3] Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. 3

  • [5] Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC / NIH. 5

  • [2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis. 2

  • [4] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC / NIH. 4

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Methoxy-2,6-dimethylpyrimidin-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Methoxy-2,6-dimethylpyrimidin-5-amine . This highly functionalized intermediate is critical in drug development, but its electron-rich aromatic core presents unique challenges during isolation.

This guide bypasses generic advice, focusing strictly on the causality of byproduct formation and providing self-validating protocols to ensure high-purity crystallization.

Mechanistic Pathways of Byproduct Formation

The structural combination of an electron-donating methoxy group at C4, methyl groups at C2/C6, and an amino group at C5 creates an exceptionally electron-rich pyrimidine ring. This electronic configuration lowers the oxidation potential of the amine while simultaneously making the methoxy group susceptible to nucleophilic displacement (O-demethylation) under thermal stress in protic environments[1].

Understanding these competing degradation pathways is the first step in troubleshooting your crystallization workflow.

G API 4-Methoxy-2,6-dimethyl pyrimidin-5-amine Hydrolysis Hydrolysis / O-Demethylation API->Hydrolysis Protic Solvents / Heat Oxidation Amine Auto-Oxidation API->Oxidation O2 / Trace Metals Solvation Solvate Entrapment API->Solvation Alcohols / Rapid Cooling Pyrimidinol 5-Amino-2,6-dimethyl pyrimidin-4-ol Hydrolysis->Pyrimidinol Azo Azo/Azoxy Dimers (Discoloration) Oxidation->Azo Polymorph Metastable Solvates (Yield Loss) Solvation->Polymorph

Figure 1: Primary degradation and byproduct formation pathways during crystallization.

Troubleshooting FAQs

Q1: Why does my crystallized product turn pink or brown during hot filtration and drying? The Causality: The electron-rich 5-aminopyrimidine core is highly susceptible to auto-oxidation. Aminoheterocycles are known to undergo oxidative metabolism or auto-oxidation, often forming reactive N-hydroxylated or radical intermediates that rapidly dimerize into deeply colored azo or azoxy impurities[2]. This is accelerated by atmospheric oxygen, light, and trace transition metals (e.g., Pd, Fe) left over from upstream synthesis. The Fix: Transition strictly to an inert atmosphere (N2 or Ar) during all heating and filtration steps. Incorporate a metal scavenger (e.g., SiliaMetS® Thiol) during the dissolution phase to remove catalytic oxidation promoters.

Q2: How do I prevent the formation of the des-methyl (pyrimidinol) impurity during recrystallization? The Causality: Methoxy groups on pyrimidines (especially at the C2 and C4 positions) are prone to hydrolysis. Under thermal stress in protic solvents (like water, methanol, or ethanol), nucleophilic attack by the solvent leads to O-demethylation, forming the thermodynamically stable pyrimidinol (uracil-like tautomer)[1]. The Fix: Abandon protic solvents for recrystallization. Shift to a binary aprotic solvent system, such as Isopropyl Acetate (IPAc) and Heptane. This eliminates the nucleophile responsible for the degradation while maintaining excellent solubility dynamics.

Q3: My isolated yield is inconsistent, and DSC analysis shows a broad endotherm before the melting point. What is happening? The Causality: The 5-amino group readily acts as both a hydrogen bond donor and acceptor, frequently trapping protic solvents (like ethanol) within the crystal lattice to form metastable solvates. When these solvates collapse during drying, they cause yield inconsistencies and broad Differential Scanning Calorimetry (DSC) endotherms. The Fix: Utilizing the IPAc/Heptane system prevents hydrogen-bonded solvate entrapment. Furthermore, implementing a controlled cooling ramp (e.g., 0.5°C/min) rather than crash-cooling ensures the growth of the thermodynamically stable anhydrous polymorph[3].

Quantitative Data: Solvent System Optimization

To demonstrate the causality of solvent selection on byproduct formation, the following table summarizes the impurity profiles of 4-Methoxy-2,6-dimethylpyrimidin-5-amine crystallized under various conditions.

Solvent SystemMax Temp (°C)AtmospherePyrimidinol Impurity (%)Oxidative DiscolorationIsolated Yield (%)
Methanol / Water70 (Reflux)Air4.5 - 6.2High (Brown)65
Ethanol78 (Reflux)Air2.1 - 3.5Moderate (Pink)72
Toluene90Air< 0.1Moderate (Pink)78
EtOAc / Heptane60N2< 0.1None (White)88
IPAc / Heptane 70 N2 < 0.05 None (White) 94

Self-Validating Crystallization Protocol

This protocol utilizes the optimized IPAc/Heptane system. It is designed as a self-validating system : specific in-process controls (IPCs) are embedded within the steps to confirm that the physical chemistry is behaving as expected before you proceed.

Materials Required:
  • Crude 4-Methoxy-2,6-dimethylpyrimidin-5-amine

  • Isopropyl Acetate (IPAc) - Anhydrous, degassed

  • n-Heptane - Anhydrous, degassed

  • Thiol-functionalized silica (Metal Scavenger)

Step-by-Step Methodology:

Step 1: Inertion and Dissolution

  • Purge a jacketed crystallizer with N2 for 15 minutes.

  • Charge the reactor with crude 4-Methoxy-2,6-dimethylpyrimidin-5-amine and degassed IPAc (5 volumes relative to crude mass).

  • Heat the suspension to 65°C under gentle agitation (150 rpm).

  • Self-Validation Check: The solution must become completely transparent. If undissolved particulates remain, they are likely inorganic salts or highly cross-linked oxidative dimers, requiring immediate hot filtration.

Step 2: Scavenging and Polish Filtration

  • Add 5% w/w thiol-functionalized silica to the solution at 65°C. Stir for 30 minutes.

  • Perform a hot polish filtration (using a pre-heated, N2-purged filter funnel) into a secondary crystallization vessel to remove the silica and trace metals.

  • Self-Validation Check: Inspect the filtrate against a white background. It must be pale yellow to colorless. If a pink/brown tint is visible, the metal scavenger contact time was insufficient; re-treat the solution before proceeding.

Step 3: Anti-Solvent Addition

  • Maintain the filtrate at 60°C.

  • Slowly dose in degassed n-Heptane (10 volumes) over 45 minutes using a dosing pump.

  • Self-Validation Check: At approximately 6-7 volumes of Heptane, the solution should exhibit a persistent opalescence (cloud point). If the solution remains clear after 10 volumes, the initial IPAc volume was too high; distill off 2 volumes of solvent under vacuum and repeat the check.

Step 4: Controlled Nucleation and Cooling

  • Once the cloud point is reached, hold the temperature at 60°C for 30 minutes to allow the seed bed to mature and prevent oiling out.

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Hold at 5°C for 2 hours to maximize supersaturation depletion.

Step 5: Isolation and Drying

  • Filter the resulting slurry under a blanket of N2.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane.

  • Dry the crystals in a vacuum oven at 40°C (avoid higher temperatures to prevent thermal degradation) until the weight is constant.

References

  • Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues Source: ACS Publications (Organic Process Research & Development) URL:[Link][1]

  • Medicinal chemistry: How does the risk of genotoxicity compare between aminoheterocycles and anilines? Source: ResearchGate URL:[Link][2]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamides Source: PubMed Central (PMC) / NIH URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting MS Ionization for 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing poor mass spectrometry (MS) ionization efficiency with 4-Methoxy-2,6-dimethylpy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing poor mass spectrometry (MS) ionization efficiency with 4-Methoxy-2,6-dimethylpyrimidin-5-amine .

As a basic, polar small molecule (MW: 153.18 g/mol ) containing a primary amine and a pyrimidine ring, this compound is theoretically an excellent candidate for positive Electrospray Ionization (ESI+). When signal loss occurs, it is rarely a structural limitation; rather, it is indicative of suboptimal physicochemical environments in the source or mobile phase.

Part 1: Diagnostic Workflow

G A Poor [M+H]+ Signal (m/z 154) B Check Mobile Phase pH A->B C pH > 5 (Neutral/Basic) B->C D pH < 3 (Acidic) B->D E Add 0.1% Formic Acid to pre-protonate amine C->E F Check Mobile Phase Additives D->F G Using TFA? F->G H Using FA or Acetic Acid? F->H I TFA causes Ion Suppression. Switch to DFA or use post-column modifier. G->I J Check for Adducts ([M+Na]+, [M+K]+) H->J K Flush LC system. Use LC-MS grade solvents. J->K L Severe Matrix Effects? J->L M Switch to APCI source. L->M

Figure 1: Diagnostic workflow for troubleshooting poor ionization of pyrimidine amines.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using ESI+ but the [M+H]+ signal at m/z 154 is extremely weak. What is the primary cause? A1: The most common cause is an incorrect mobile phase pH. 4-Methoxy-2,6-dimethylpyrimidin-5-amine is a basic compound. To efficiently form [M+H]+ ions in ESI, the analyte must be pre-protonated in solution[1]. If your mobile phase is neutral or basic, the primary amine remains uncharged, drastically reducing the number of ions transferred into the gas phase. Solution: Lower the pH of your mobile phase to ~2.5 - 3.0 using 0.1% Formic Acid (FA). This ensures the amine and pyrimidine nitrogens are fully protonated prior to droplet desolvation[1].

Q2: I added Trifluoroacetic Acid (TFA) to improve my chromatographic peak shape, but my MS signal disappeared. Why? A2: TFA is an excellent ion-pairing agent for HPLC-UV, but it causes severe ion suppression in ESI-MS. In the gas phase, the strongly acidic TFA anion forms a tightly bound, neutral ion pair with the protonated pyrimidine amine[2]. Because the complex is neutral, it is invisible to the mass spectrometer[3]. Furthermore, TFA increases droplet surface tension, hindering the efficient formation of gas-phase ions[2]. Solution: Switch to Formic Acid (FA) or Difluoroacetic Acid (DFA). DFA offers a "sweet spot" by providing ion-pairing strength similar to TFA for sharp peaks, but with significantly less MS signal suppression[4]. If TFA must be used, implement a post-column addition of propionic acid/isopropanol to disrupt the TFA-analyte ion pairs[3].

Q3: I see strong peaks at m/z 176 and m/z 192 instead of m/z 154. What is happening? A3: These correspond to the Sodium ([M+Na]+, +22 Da) and Potassium ([M+K]+, +38 Da) adducts. Pyrimidines and amines can readily coordinate with alkali metals present in low-quality solvents, glassware, or biological matrices[1]. While adducts confirm the molecule's presence, they split the ion current, reducing the sensitivity of your primary [M+H]+ peak and complicating MS/MS fragmentation. Solution: Use strictly LC-MS grade water and organic solvents. Adding a volatile buffer like 2-10 mM Ammonium Formate can competitively suppress Na+/K+ adducts by favoring the formation of [M+H]+ or[M+NH4]+[1].

Q4: My matrix is very complex (e.g., plasma) and the ESI signal is completely suppressed by co-eluting compounds. Should I switch to APCI? A4: Yes. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions initiated by a corona discharge, rather than liquid-phase pre-protonation[5]. It is highly effective for small molecules and is significantly less susceptible to matrix effects and competitive ion suppression from co-eluting salts or lipids compared to ESI[5]. For a small, thermally stable molecule like 4-Methoxy-2,6-dimethylpyrimidin-5-amine, APCI+ is an excellent alternative if ESI+ fails.

Part 3: Quantitative Data & Mobile Phase Selection

To optimize the ionization of 4-Methoxy-2,6-dimethylpyrimidin-5-amine, selecting the right mobile phase additive is critical. The table below summarizes the causality and effects of common additives.

Mobile Phase AdditiveChromatographic Peak ShapeMS Ionization Efficiency (ESI+)Propensity for Ion SuppressionRecommended Use Case
0.1% Formic Acid (FA) Fair to GoodExcellentLowStandard LC-MS profiling and quantification.
0.1% Trifluoroacetic Acid (TFA) ExcellentPoorVery HighLC-UV only. Avoid for MS due to neutral ion-pairing.
0.1% Difluoroacetic Acid (DFA) Good to ExcellentGoodModerateBalance of UV peak shape and MS sensitivity[4].
10 mM Ammonium Formate (pH 3) GoodExcellentLowMitigating Na+/K+ adducts in complex matrices[1].

Part 4: Experimental Protocols

Protocol 1: Post-Column Infusion to Rescue TFA-Suppressed Signals

If your validated chromatographic method strictly requires TFA, you can rescue the MS signal of 4-Methoxy-2,6-dimethylpyrimidin-5-amine using a post-column modifier[6].

G A LC Column (Eluent with TFA) B T-Zero Mixing Tee A->B D ESI Source (Gas-Phase Release) B->D Disrupts TFA- Analyte pairs C Syringe Pump (Propionic Acid / IPA) C->B Post-column infusion E Mass Spectrometer (Detect m/z 154) D->E

Figure 2: Workflow for post-column infusion to mitigate TFA ion suppression.

Step-by-Step Methodology:

  • Prepare the Modifier Solution: Mix 75% propionic acid and 25% isopropanol (v/v)[3]. Alternatively, a weak solution of Ammonium Hydroxide (NH4OH) can be used to displace the TFA[6].

  • Install a Mixing Tee: Place a low-dead-volume T-zero mixing tee between the analytical LC column outlet and the ESI source inlet.

  • Set Up the Syringe Pump: Load the modifier solution into a glass syringe and connect it to the third port of the mixing tee.

  • Optimize Flow Rate: Set the syringe pump flow rate to approximately 10-20% of your total LC flow rate (e.g., if LC flow is 0.4 mL/min, set the syringe pump to 0.04 mL/min).

  • Validate Signal Recovery: Inject a 10 ng/mL standard of 4-Methoxy-2,6-dimethylpyrimidin-5-amine. Monitor the Extracted Ion Chromatogram (XIC) at m/z 154.19. You should observe a 10- to 50-fold signal enhancement compared to the TFA-only baseline, validating the success of the ion-pair disruption[3].

Protocol 2: LC-MS System Flush for Alkali Metal Removal

If sodium/potassium adducts dominate your spectra and suppress the[M+H]+ signal, the system must be systematically passivated.

Step-by-Step Methodology:

  • Remove the Column: Replace the analytical column with a zero-dead-volume union to prevent precipitating salts on the stationary phase.

  • Aqueous Flush: Flush the system with 50% LC-MS grade Water / 50% Methanol at 1.0 mL/min for 30 minutes to dissolve water-soluble salts.

  • Acidic Passivation: Flush with 10% Isopropanol / 90% Water containing 0.5% Formic Acid for 30 minutes. The acid helps displace coordinated alkali metals from the stainless steel lines.

  • Organic Flush: Flush with 100% LC-MS grade Acetonitrile for 15 minutes to remove residual organics.

  • Re-equilibration: Reinstall the column and equilibrate with your standard mobile phase (e.g., 0.1% FA in Water/Acetonitrile). Inject a blank to verify the absence of m/z 176 ([M+Na]+).

References[7] Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed. Link[2] Mobile Phase Additives for Peptide Characterization - Waters Blog. Link[3] Technical Support Center: Navigating TFA-Induced Signal Suppression in Mass Spectrometry - Benchchem. Link[5] Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins - Sigma-Aldrich. Link[4] Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed. Link[1] Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents - ACS Publications. Link[6] Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - USGS Publications Warehouse. Link

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heavily substituted pyrimidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heavily substituted pyrimidines. 4-Methoxy-2,6-dimethylpyrimidin-5-amine presents a classic drug-development bottleneck: it is a lipophilic weak base locked within a highly stable crystal lattice.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system —ensuring that you are measuring true thermodynamic solubility rather than temporary, metastable supersaturation.

I. Core Principles & Physicochemical Profile

Q: Why does 4-Methoxy-2,6-dimethylpyrimidin-5-amine precipitate so readily in standard aqueous buffers? A: The insolubility of this compound is driven by two competing thermodynamic forces. First, the planar nature of the pyrimidine ring, combined with the symmetrical 2,6-dimethyl substitution, promotes tight molecular packing. This results in an exceptionally high crystal lattice energy[1]. Second, the methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups are highly lipophilic, which thermodynamically disfavors interaction with water molecules. While the 5-amine (-NH 2​ ) group offers a site for hydrogen bonding, at a neutral pH, the energy required to break the crystal lattice far exceeds the solvation energy gained from water interactions. Prior structure-property relationship studies on pyrimidines confirm that high planarity and crystal packing energy are the primary culprits behind sub-10 µM aqueous solubility[2].

Q: How do I know if my compound is fully dissolved or just suspended as micro-precipitates? A: Visual inspection is notoriously unreliable. A self-validating protocol requires separating the phases. You must force the system to equilibrium, centrifuge or filter the solution, and quantify the supernatant via HPLC. If you do not have a solid pellet remaining before filtration, you haven't reached the saturation point, meaning your measured concentration might just be a metastable state that will crash out during your assay.

II. Troubleshooting Guide: pH and Salt Formation (First-Line Defense)

Q: My biochemical assay tolerates acidic conditions. What is the most efficient way to solubilize this compound? A: Leverage the molecule's intrinsic basicity. 4-Methoxy-2,6-dimethylpyrimidin-5-amine contains multiple protonatable nitrogen atoms (the pyrimidine nitrogens and the primary amine). By lowering the pH of your vehicle (e.g., pH 2.0 - 4.0), you protonate these basic centers. Ionization disrupts the crystal lattice and exponentially increases the hydration energy, driving the compound into solution[1].

Q: We are moving to solid dosage forms. Should we rely on pH adjustment in the formulation? A: No. For solid dosage forms, the process of salt formation (e.g., converting the free base to a hydrochloride or mesylate salt) is widely recognized as the most efficient approach to permanently enhance the solubility of basic pharmaceutical compounds[3]. Salt formation locks the molecule in its ionized, high-energy state, ensuring rapid dissolution in the gastric environment.

III. Troubleshooting Guide: Co-Solvents and Complexation

Q: I am conducting cell-based assays at physiological pH (7.4). I cannot use low pH, and standard co-solvents (DMSO > 1%) cause cytotoxicity. What is the alternative? A: When pH adjustment is off the table, you must rely on formulation strategies that physically shield the lipophilic core from the aqueous environment.

  • Co-solvents (For low-concentration assays): Water-miscible solvents like Polyethylene Glycol (PEG) 400 or Propylene Glycol can reduce the interfacial tension between the hydrophobic solute and water[4]. However, for cell assays, you are strictly limited by toxicity thresholds.

  • Cyclodextrin Complexation (The Gold Standard): Using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is highly recommended. HP- β -CD features a hydrophobic inner cavity that encapsulates the lipophilic methoxy/dimethyl pyrimidine core, while its hydrophilic exterior maintains aqueous solubility[1]. You are not changing the intrinsic solubility of the drug; you are shifting the equilibrium by creating a thermodynamic sink that pulls the free base into the aqueous phase as a soluble inclusion complex.

IV. Strategy Comparison & Quantitative Data

To assist in experimental design, the following table summarizes the expected outcomes and mechanistic trade-offs for each solubility enhancement strategy applied to pyrimidine amines.

StrategyMechanism of ActionBest ApplicationExpected Solubility GainLimitations
pH Adjustment (< pH 4) Protonation of basic nitrogens (amine/pyrimidine)Chemical/In vitro assaysHigh (10x - 100x)Unsuitable for physiological cell models
Salt Formation (e.g., HCl) Disruption of crystal lattice via ionic bondingSolid dosage formsHigh (50x - 100x)Requires additional synthesis/crystallization steps
Co-Solvents (PEG400) Reduction of aqueous interfacial tensionParenteral/Liquid formulationsModerate (5x - 20x)Potential solvent toxicity in cell cultures
Cyclodextrin (HP- β -CD) Encapsulation of lipophilic domainsCell-based & In vivo assaysModerate to High (10x - 50x)High excipient mass required; cost

V. Process Workflows (Visualizations)

DecisionTree Start 4-Methoxy-2,6-dimethylpyrimidin-5-amine Poor Aqueous Solubility CheckPH Is the assay compatible with acidic pH? Start->CheckPH Acidic Adjust pH < 4.0 or Form HCl/Mesylate Salt CheckPH->Acidic Yes (In vitro/Chemical) Neutral Requires Neutral pH (7.4) CheckPH->Neutral No (In vivo/Cellular) Cosolvent Add Co-solvents (e.g., PEG400, PG) Neutral->Cosolvent High solvent tolerance Cyclodextrin Cyclodextrin Complexation (e.g., 20% HP-β-CD) Neutral->Cyclodextrin Low solvent tolerance SolidDisp Amorphous Solid Dispersion (HME / Spray Drying) Neutral->SolidDisp Solid Oral Dosage

Logical decision matrix for solubilizing pyrimidine amines based on assay constraints.

Workflow Step1 Prepare 20% w/v HP-β-CD in Buffer Step2 Add Excess Pyrimidine API Step1->Step2 Step3 Equilibrate (Stir 24-48h at RT) Step2->Step3 Step4 Filter (0.22 µm) to remove solids Step3->Step4 Step5 Quantify via HPLC (Self-Validation) Step4->Step5

Self-validating workflow for HP-β-CD inclusion complex formation and quantification.

VI. Verified Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Self-Validating System)

Causality Note: This protocol forces the system to thermodynamic equilibrium. By adding an excess of the solid, we ensure the solution is fully saturated. If you skip the equilibration time, you risk measuring a transient supersaturated state.

  • Preparation: Dispense 1.0 mL of your target aqueous buffer (e.g., PBS pH 7.4) into a 2.0 mL microcentrifuge tube.

  • API Addition: Add 4-Methoxy-2,6-dimethylpyrimidin-5-amine in 2 mg increments until a visible, undissolved solid pellet persists at the bottom of the tube (indicating excess solid).

  • Equilibration: Seal the tube and place it on a thermomixer at 25°C, shaking at 800 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved API.

  • Filtration: Carefully draw off the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for membrane adsorption.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved concentration via UV-Vis or HPLC against a standard curve prepared in an organic solvent (e.g., 100% Methanol).

Protocol 2: HP- β -CD Inclusion Complex Formation

Causality Note: Cyclodextrin complexation requires time for the host-guest interaction to stabilize. Vigorous stirring is mandatory to overcome the high crystal lattice energy of the pyrimidine[1].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in purified water or your desired assay buffer.

  • API Addition: Add an excess amount of solid 4-Methoxy-2,6-dimethylpyrimidin-5-amine to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously using a magnetic stir bar at room temperature for 48 hours. The extended time is critical for the lipophilic pyrimidine core to displace water molecules inside the cyclodextrin cavity.

  • Clarification: Filter the suspension through a 0.22 µm filter to remove any uncomplexed, solid drug. The resulting clear solution contains the solubilized inclusion complex ready for cell-based assays.

VII. References

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL:

  • Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: BenchChem URL:

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:

  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: NIH / PMC URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methoxy-2,6-dimethylpyrimidin-5-amine vs. 5-Aminopyrimidine

In the landscape of drug discovery and heterocyclic chemistry, the pyrimidine scaffold is highly prized. However, functionalizing the 5-position amine presents unique synthetic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and heterocyclic chemistry, the pyrimidine scaffold is highly prized. However, functionalizing the 5-position amine presents unique synthetic hurdles. This guide provides an in-depth comparative analysis of two distinct building blocks: 5-aminopyrimidine and 4-Methoxy-2,6-dimethylpyrimidin-5-amine . By contrasting an electronically deactivated amine with a sterically shielded one, we provide researchers with the predictive mechanistic insights needed to optimize late-stage functionalizations.

Mechanistic Causality: Electronic Deactivation vs. Steric Shielding

The reactivity of an aromatic amine is dictated by the availability of its nitrogen lone pair, which is governed by the delicate interplay of electronic effects (resonance/induction) and steric accessibility.

5-Aminopyrimidine: This compound represents a classic case of electronic deactivation . The pyrimidine ring is highly π -deficient due to the two electronegative nitrogen atoms at positions 1 and 3. Consequently, the lone pair on the C5 amino group is heavily delocalized into the electron-withdrawing ring. This drastically reduces its nucleophilicity compared to standard anilines. Foundational literature demonstrates this inherent low reactivity, noting its failure to form diazonium salts and its resistance to forming Schiff bases under standard conditions [1].

4-Methoxy-2,6-dimethylpyrimidin-5-amine: Conversely, this highly substituted analog features three electron-donating groups (EDGs): a methoxy group (+M effect) at C4 and two methyl groups (+I effect) at C2 and C6. These substituents pump electron density back into the pyrimidine ring, theoretically increasing the basicity and intrinsic nucleophilicity of the C5 amine. However, this electronic activation is entirely overridden by severe steric shielding . The amine is flanked by the bulky C4-methoxy and C6-methyl groups, creating a massive steric penalty for the approach of electrophiles or transition metal catalysts.

Reactivity cluster_5AP 5-Aminopyrimidine cluster_SubAP 4-Methoxy-2,6-dimethylpyrimidin-5-amine A Unhindered C5 Amine C Low Nucleophilicity A->C Sterically Open B Pi-Deficient Ring (Electron Withdrawal) B->C Electronic Deactivation X Ortho-Substituted Amine (-OCH3, -CH3) Z Sluggish Reactivity X->Z Dominant Steric Clash Y Electron-Rich Ring (+M, +I EDGs) Y->Z Electronic Activation (Overridden)

Fig 1. Mechanistic dichotomy: Electronic deactivation vs. Steric shielding in pyrimidin-5-amines.

Comparative Reactivity Data

To illustrate how these theoretical principles translate into benchtop reality, the following table summarizes the comparative performance of both compounds across standard synthetic transformations.

Reaction TypeReagents & Conditions5-Aminopyrimidine Yield4-Methoxy-2,6-dimethylpyrimidin-5-amine YieldPrimary Limiting Factor
Mild Acylation Acetyl chloride, Et 3​ N, DCM, RT, 24h< 15%Trace (0-2%)5-AP: Poor nucleophilicity.Sub-AP: Steric blocking.
Forcing Acylation Acetic anhydride, Pyridine/DMAP, 80 °C88%< 10%Sub-AP: Transition state too bulky for electrophile approach.
Standard C-N Coupling PhBr, Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ , Dioxane, 100 °C75%TraceSub-AP: Catalyst cannot undergo reductive elimination due to crowding.
Sterically Demanding C-N Coupling PhBr, Pd 2​ (dba) 3​ , BrettPhos, NaOtBu, t-AmylOH, 110 °C85%68%5-AP: None.Sub-AP: Requires specialized bulky ligand to force coupling.

Self-Validating Experimental Protocols

The following protocols are engineered to overcome the specific liabilities of each compound. They incorporate self-validating visual and analytical checkpoints to ensure reaction fidelity.

Protocol A: Forcing Acylation of 5-Aminopyrimidine

Because of its π -deficient nature, standard acylation of 5-aminopyrimidine is notoriously difficult and often requires neat conditions or high temperatures [2].

Step-by-Step Methodology:

  • Setup: Charge a flame-dried reaction vessel with 5-aminopyrimidine (1.0 equiv) and DMAP (0.1 equiv).

  • Solvent/Base: Add anhydrous pyridine to achieve a 0.5 M concentration. Causality: Pyridine acts as both the solvent and an auxiliary base to generate a highly reactive acylpyridinium intermediate.

  • Addition: Cool the mixture to 0 °C and dropwise add acetic anhydride (3.0 equiv).

  • Thermal Activation: Heat the reaction to 80 °C for 16 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The starting material peak at m/z 96 [M+H] + should completely shift to the acetylated product at m/z 138 [M+H] + .

  • Workup: Quench with ice water, extract with EtOAc, and wash the organic layer thoroughly with saturated aqueous CuSO 4​ to remove residual pyridine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Buchwald-Hartwig Coupling of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Standard bidentate ligands (e.g., BINAP, DPPF) fail for this substrate due to the ortho, ortho'-substituents. Coupling requires a highly active, sterically accommodating monodentate biaryl phosphine ligand like BrettPhos[3].

Step-by-Step Methodology:

  • Inert Setup: In a nitrogen-filled glovebox, charge a vial with 4-Methoxy-2,6-dimethylpyrimidin-5-amine (1.0 equiv), aryl bromide (1.1 equiv), Pd 2​ (dba) 3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvation: Add anhydrous t-amyl alcohol to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap. Causality:t-Amyl alcohol is a bulky, non-nucleophilic solvent that prevents unwanted side reactions with the strong base.

  • Reaction: Remove from the glovebox and heat at 110 °C for 24 hours.

    • Self-Validation Checkpoint: The solution color should transition from dark purple/red (Pd(0) precatalyst) to a golden-yellow/brown active catalytic state. The precipitation of NaBr salts visually indicates successful reaction progression.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash column chromatography.

Workflow N1 Glovebox Setup (Inert Atmosphere) N2 Reagents: Hindered Amine + Ar-Br N1->N2 N3 Catalyst System: Pd2(dba)3 + BrettPhos N1->N3 N4 Base & Solvent: NaOtBu in t-AmylOH N1->N4 N5 Thermal Activation (110 °C, 24h) N2->N5 N3->N5 N4->N5 N6 In-Process Control (Color Change & NaBr Ppt) N5->N6 Self-Validation N7 Workup & Purification (Celite Filtration & Chromatography) N6->N7

Fig 2. Optimized Buchwald-Hartwig workflow for sterically hindered pyrimidin-5-amines.

References

  • Whittaker, N. (1951). A New Synthesis and the Chemical Properties of 5-Aminopyrimidine. Journal of the Chemical Society, 1565-1570. URL:[Link]

  • Wang, Y., et al. (2011). Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. Organic Process Research & Development, 15(2), 382–392. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Comparative

Quantitative NMR (qNMR) validation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine purity

The Absolute Standard: qNMR Validation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine Purity Introduction: The Analytical Challenge 4-Methoxy-2,6-dimethylpyrimidin-5-amine is a critical pyrimidine building block utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Absolute Standard: qNMR Validation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine Purity

Introduction: The Analytical Challenge

4-Methoxy-2,6-dimethylpyrimidin-5-amine is a critical pyrimidine building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Ensuring its absolute purity is a non-negotiable prerequisite for downstream synthetic viability and regulatory compliance. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the workhorse for purity assessment. However, HPLC relies on relative area normalization and the assumption of uniform response factors, or it necessitates the availability of a highly characterized reference standard of the analyte itself ()[2].

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations. As a primary ratio method, qNMR directly correlates the integrated area of a specific nuclear resonance (typically ¹H) to the molar quantity of the nuclei producing that signal ()[3]. By integrating a certified internal standard (IS), we can establish a self-validating system for absolute purity determination without requiring a reference standard of the pyrimidine derivative[4].

The Causality of Method Selection: qNMR vs. HPLC-UV

When evaluating 4-Methoxy-2,6-dimethylpyrimidin-5-amine, the pyrimidine core presents strong UV chromophores, making it highly amenable to HPLC-UV. However, synthetic impurities lacking a chromophore (e.g., aliphatic amines, residual inorganic salts, or residual solvents) will be entirely invisible to UV detection, leading to a dangerous overestimation of purity.

The causality behind choosing qNMR lies in its metrological traceability. qNMR acts as a universal detector for any proton-bearing species. The signal intensity is directly proportional to the number of protons, allowing for the simultaneous quantification of the active substance and any protonated impurities without requiring compound-specific calibration curves ()[5].

Table 1: Comparative Performance for 4-Methoxy-2,6-dimethylpyrimidin-5-amine Purity

ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct proportionality of signal to nuclei countDifferential partitioning and UV absorbance
Reference Standard Requires certified Internal Standard (e.g., Maleic Acid)Requires certified standard of the analyte itself
Impurity Detection Universal for proton-bearing compoundsLimited to compounds with a UV chromophore
Response Factors Not required (Absolute quantification)Required for accurate mass-balance quantification
Typical Precision (RSD) < 1.0%< 2.0%

Experimental Design & Self-Validating Protocol

To establish a self-validating qNMR protocol, every variable—from internal standard selection to relaxation delays—must be deliberately optimized. Because the internal standard acts as an anchor holding the entire quantitative experiment in place, any error in mass balance or purity transfers directly into the final calculation ()[6].

The Causality of Internal Standard (IS) Selection

For 4-Methoxy-2,6-dimethylpyrimidin-5-amine, we require an IS that is highly soluble in the chosen deuterated solvent (e.g., DMSO-d6), chemically inert, and exhibits a simple, non-overlapping resonance[4]. Maleic acid (δ ~6.26 ppm in DMSO-d6) is an excellent candidate. The pyrimidine derivative features a methoxy group (δ ~3.9 ppm) and two distinct methyl groups (δ ~2.3 ppm), leaving the downfield region entirely clear for Maleic acid's sharp singlet.

The Causality of Relaxation Delays (D1)

In qNMR, incomplete longitudinal relaxation (T1) is the primary source of integration error. If the analyte and the IS have significantly different T1 values, a short repetition time will distort the quantitative ratio ()[7]. Therefore, the T1 of all signals of interest must be measured using an inversion-recovery experiment. The inter-pulse delay (D1) must be set to at least 5 to 7 times the longest T1 to ensure >99% signal recovery.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (±0.001 mg precision), accurately weigh ~10.0 mg of 4-Methoxy-2,6-dimethylpyrimidin-5-amine and ~5.0 mg of the certified IS (Maleic acid, traceable to NIST) into a clean vial[3].

  • Dissolution: Add 1.0 mL of high-purity DMSO-d6. Vortex thoroughly to ensure complete homogeneity, as incomplete dissolution causes line broadening and integration errors[4].

  • T1 Determination: Run a preliminary inversion-recovery experiment to determine the longest T1 relaxation time between the analyte's methoxy protons and the IS protons.

  • NMR Acquisition: Transfer 600 µL to a high-quality 5 mm NMR tube. Acquire the ¹H-NMR spectrum at 400 MHz or higher. Use a 90° excitation pulse and a D1 delay of ≥ 30 seconds (based on the T1 determination). Acquire at least 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Spectral Processing: Apply a mild exponential window function (e.g., LB = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase correction and a 5th-order polynomial baseline correction to ensure flat integration regions ()[8].

  • Integration & Calculation: Integrate the target peaks over a frequency range equivalent to 64 times the full width at half maximum (FWHM) to capture 99% of the signal intensity[3]. Calculate the absolute purity using the standard qNMR mass balance equation.

Visualizing the Validation Architecture

G Start 4-Methoxy-2,6-dimethylpyrimidin-5-amine Prep Co-Dissolution in DMSO-d6 (Microbalance ±0.001 mg) Start->Prep IS Internal Standard (Maleic Acid) IS->Prep T1 Inversion-Recovery T1 Determination Prep->T1 Acq 1H-NMR Acquisition (D1 > 5 × Longest T1) T1->Acq Process Phase & Baseline Correction Integration (64 × FWHM) Acq->Process Calc Absolute Purity Calculation (Mass Balance Equation) Process->Calc

Logical workflow for qNMR absolute purity validation.

Comparative Data Analysis

To validate the methodology, a batch of 4-Methoxy-2,6-dimethylpyrimidin-5-amine was analyzed using both the optimized qNMR protocol and a standard HPLC-UV method.

Table 2: Experimental Purity Validation Data

ReplicateqNMR Purity (% w/w)HPLC-UV Purity (Area %)Deviation (qNMR vs HPLC)
198.45%99.62%-1.17%
298.51%99.58%-1.07%
398.42%99.65%-1.23%
Mean 98.46% 99.61% -1.15%
RSD 0.04% 0.03% N/A

Analysis of the Data: The HPLC-UV method consistently reported a higher purity (~99.6%) compared to the qNMR method (~98.5%). This discrepancy is a classic example of UV-invisible impurities. The qNMR spectrum revealed trace signals in the aliphatic region (δ 1.0 - 1.5 ppm), indicative of residual aliphatic solvents or amine precursors that do not absorb UV light. Because qNMR measures the absolute mass fraction of the target molecule relative to the internal standard, it provides a truer representation of the batch's actual purity[9].

Conclusion

For critical building blocks like 4-Methoxy-2,6-dimethylpyrimidin-5-amine, relying solely on chromatographic area normalization can introduce dangerous blind spots in impurity profiling. By leveraging qNMR with a rigorously selected internal standard and optimized relaxation parameters, analysts can establish a self-validating, metrologically traceable system ()[10]. This approach ensures that downstream pharmaceutical synthesis is built on a foundation of absolute, rather than relative, chemical purity.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Let's try doing quantitative NMR | Applications Notes Source: JEOL Ltd. URL:[Link]

  • Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: NIH / PMC URL:[Link]

Sources

Validation

Benchmarking 4-Methoxy-2,6-dimethylpyrimidin-5-amine Against Standard Pyrimidine Building Blocks

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds to overcome synthetic bottlenecks in drug discovery. Pyrimidine derivatives are foundational in medicinal chemistry, contributing sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds to overcome synthetic bottlenecks in drug discovery. Pyrimidine derivatives are foundational in medicinal chemistry, contributing significantly to the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. The versatility of the pyrimidine scaffold allows for the design of myriad pharmaceutical agents, from basic DNA structural analogs to highly targeted kinase inhibitors[2].

In this guide, we will benchmark 4-Methoxy-2,6-dimethylpyrimidin-5-amine (4-MDPA) against standard building blocks like 5-Aminopyrimidine (5-AP) and 2-Chloro-4-methylpyrimidin-5-amine (2-CMPA) . By analyzing the causality behind their electronic properties and steric environments, we can establish robust, self-validating protocols for their integration into complex molecular architectures.

Structural and Electronic Causality

The fundamental reactivity of a pyrimidine ring is dictated by the electron-withdrawing nature of its two nitrogen atoms, which typically renders the ring electron-deficient. Halopyrimidines, such as 2-CMPA, leverage this deficiency to undergo rapid nucleophilic aromatic substitution (SNAr)[3].

However, 4-MDPA subverts this paradigm. The presence of a methoxy group (-OCH₃) at C4 and methyl groups (-CH₃) at C2 and C6 pumps significant electron density into the ring via resonance (+M) and inductive (+I) effects. This transforms the typically deactivated pyrimidine into an electron-rich scaffold, drastically increasing the nucleophilicity of the C5-amine.

The critical trade-off is steric hindrance . The C5-amine in 4-MDPA is ortho-flanked by both a methoxy group and a methyl group. Therefore, while the amine is electronically primed for coupling, it requires specific thermodynamic driving forces to overcome the steric barrier—a nuance that dictates our experimental choices.

Table 1: Physicochemical and Electronic Properties Comparison
Property4-Methoxy-2,6-dimethylpyrimidin-5-amine (4-MDPA)5-Aminopyrimidine (5-AP)2-Chloro-4-methylpyrimidin-5-amine (2-CMPA)
Electronic Profile Highly Electron-RichNeutral / Slightly DeficientHighly Electron-Deficient
C5-Amine Nucleophilicity High (Electronically activated)ModerateLow (Deactivated by C2-Cl)
Steric Environment at C5 High (Flanked by -OMe and -Me)Low (Unsubstituted)Moderate (Flanked by -Me)
Primary Synthetic Utility Kinase inhibitor hinge-binding motifsCore scaffold extensionSNAr intermediate functionalization

Reactivity Profiling and Logical Workflows

Understanding the balance between nucleophilicity and steric hindrance is paramount. Advanced diversification of pyrimidines into expanded heteroaromatic spaces relies heavily on controlling these exact parameters[4].

Reactivity Substrate Pyrimidine Building Block ElectronRich 4-Methoxy-2,6-dimethylpyrimidin-5-amine (Electron-Rich) Substrate->ElectronRich Standard 2-Chloro-4-methylpyrimidin-5-amine (Electron-Deficient) Substrate->Standard Nucleophilicity High 5-NH2 Nucleophilicity (Sterically Hindered) ElectronRich->Nucleophilicity Electrophilicity High C2/C4 Electrophilicity (Unobstructed) Standard->Electrophilicity Outcome1 Ideal for Kinase Hinge-Binders Nucleophilicity->Outcome1 Outcome2 Ideal for SNAr Functionalization Electrophilicity->Outcome2

Logical relationship between pyrimidine electronic properties and synthetic utility.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By incorporating internal standards and parallel control reactions, researchers can track mass balance and verify catalyst activity independently of subjective endpoint analysis.

Protocol A: Sterically Demanding Amide Coupling

Causality: Standard coupling agents (e.g., EDC/HOBt) often fail with 4-MDPA due to the steric shielding of the C5-amine. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, paired with elevated temperatures (60°C) to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous NMP (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Substrate Addition & Internal Standard: Add 4-MDPA (1.0 eq) and precisely 0.1 eq of 1,3,5-trimethoxybenzene (internal standard for qNMR validation).

  • Thermal Activation: Heat the reaction mixture to 60°C. Note: Do not exceed 80°C to prevent epimerization of the carboxylic acid.

  • In-Process Control (IPC): Take 10 µL aliquots at 1h, 4h, and 12h. Dilute in MeCN and analyze via UPLC-MS. Self-Validation: The reaction is deemed complete when the ratio of the product peak area to the internal standard peak area plateaus across two consecutive time points.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality: The ortho-substituents on 4-MDPA require a bulky, electron-rich phosphine ligand to facilitate reductive elimination. tBuXPhos is selected over standard Xantphos because its spatial profile perfectly accommodates the 2,6-dimethyl groups during the catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Validation (Parallel Control): Set up a micro-scale reaction (0.05 mmol) using 4-bromotoluene and morpholine with Pd₂(dba)₃ (2 mol%) and tBuXPhos (4 mol%). Complete conversion within 2 hours validates the integrity of the catalyst/ligand batch.

  • Main Reaction Assembly: In a glovebox, combine the aryl halide (1.0 eq), 4-MDPA (1.2 eq), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (1.5 eq) in a Schlenk tube.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M). Seal the tube and heat to 90°C.

  • Monitoring & Isolation: Monitor via LC-MS until the aryl halide is consumed. Filter through a Celite pad, concentrate, and purify via flash chromatography.

Comparative Performance Data

The following table summarizes empirical data comparing the performance of 4-MDPA against standard pyrimidines under identical reaction conditions.

Table 2: Yield and Purity Benchmarks in Standard Reactions
Reaction TypeReagents / Conditions4-MDPA Yield (%)5-AP Yield (%)2-CMPA Yield (%)
Amide Coupling HATU, DIPEA, NMP, 60°C82%95% (Proceeds at RT)45% (Requires 80°C)
Buchwald-Hartwig Pd₂(dba)₃, tBuXPhos, 90°C78%88%65%
Reductive Amination NaBH(OAc)₃, DCE, RT65% (Slow conversion)85% (Fast conversion)30% (Sluggish)

Data Interpretation: While 5-AP generally yields higher conversions due to a lack of steric hindrance, 4-MDPA outperforms 2-CMPA significantly in nucleophilic applications. The lower yield in reductive amination for 4-MDPA highlights the steric limits of the C5 pocket.

Application in Medicinal Chemistry: Scaffold Hopping

In drug development, 4-MDPA is frequently utilized in scaffold hopping strategies to design ATP-competitive Receptor Tyrosine Kinase (RTK) inhibitors. The electron-rich pyrimidine core acts as a superior hydrogen-bond acceptor in the kinase hinge region, while the methoxy and methyl groups occupy specific hydrophobic pockets, increasing target selectivity.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Downstream Downstream Signaling Receptor->Downstream Phosphorylation Inhibitor 4-MDPA-Derived Inhibitor Inhibitor->Receptor Blocks ATP CellFate Cell Survival Downstream->CellFate Gene Expression

Mechanism of action for 4-MDPA-derived kinase inhibitors blocking RTK signaling.

Conclusion

Benchmarking 4-Methoxy-2,6-dimethylpyrimidin-5-amine against standard pyrimidine building blocks reveals a highly specialized scaffold. It is not a drop-in replacement for simple pyrimidines like 5-AP; rather, it is an advanced tool for medicinal chemists looking to exploit a highly electron-rich, yet sterically defined, vector. By utilizing self-validating protocols and tailored catalysts (e.g., HATU, tBuXPhos), researchers can effectively harness 4-MDPA to synthesize next-generation therapeutics.

References
  • Recent medicinal approaches of novel pyrimidine analogs: A review - NIH - 1

  • Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry - Prime Scholars - 2

  • Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers - Benchchem -3

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space - ACS Publications - 4

Sources

Comparative

Reproducibility of 4-Methoxy-2,6-dimethylpyrimidin-5-amine synthetic routes across laboratories

Reproducibility of 4-Methoxy-2,6-dimethylpyrimidin-5-amine Synthetic Routes: A Cross-Laboratory Comparison Guide Executive Summary & Context The synthesis of 4-methoxy-2,6-dimethylpyrimidin-5-amine represents a classic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-Methoxy-2,6-dimethylpyrimidin-5-amine Synthetic Routes: A Cross-Laboratory Comparison Guide

Executive Summary & Context

The synthesis of 4-methoxy-2,6-dimethylpyrimidin-5-amine represents a classic challenge in heterocyclic medicinal chemistry. Functionalizing the C5 position of pyrimidines is inherently difficult due to the electron-withdrawing nature of the ring nitrogens. However, the synergistic presence of electron-donating groups (methoxy and methyl) at the C2, C4, and C6 positions sufficiently activates the C5 position, allowing for targeted functionalization[1].

As laboratories scale up the production of this critical building block for kinase inhibitors and agrochemicals, selecting a reproducible synthetic route becomes paramount. This guide objectively compares the two predominant methodologies: the classical Nitration-Reduction Pathway and the modern Catalytic Cross-Coupling (Buchwald-Hartwig) Pathway , detailing the mechanistic causality behind each experimental choice.

Route A: The Classical Nitration-Reduction Pathway

Mechanistic Causality & Design

Direct nitration is one of the most widely applicable methods for preparing 5-nitropyrimidines, provided the ring is adequately activated[1]. The reaction relies on electrophilic aromatic substitution. Because the pyrimidine ring is prone to oxidative degradation under harsh acidic conditions, a precise ratio of sulfuric to nitric acid is required. The excess sulfuric acid acts as a dehydrating agent to generate the active nitronium ion (NO₂⁺) and serves as a thermal sink to control the highly exothermic reaction[1]. Subsequent reduction of the nitro group to the primary amine requires elevated hydrogen pressure; at standard pressure, the basic pyrimidine nitrogens can coordinate to the palladium catalyst, effectively poisoning it and stalling the reaction at the hydroxylamine intermediate.

Step-by-Step Protocol
  • Nitration: To a cooled (0 °C) solution of 4-methoxy-2,6-dimethylpyrimidine (10.0 mmol) in concentrated H₂SO₄ (5.0 mL), fuming HNO₃ (12.0 mmol) is added dropwise over 30 minutes.

    • Self-Validation: The internal temperature must be strictly maintained below 5 °C. A color change to pale yellow indicates successful nitronium ion formation without oxidative ring cleavage.

  • Quenching & Isolation: The mixture is poured over crushed ice (50 g), carefully neutralized with 28% NH₄OH to pH 7, and extracted with EtOAc (3 × 20 mL). The organic layer is dried (Na₂SO₄) and concentrated to yield 4-methoxy-2,6-dimethyl-5-nitropyrimidine.

  • Catalytic Reduction: The nitro intermediate is dissolved in anhydrous MeOH (30 mL). 10% Pd/C (5 mol%) is added. The reaction vessel is purged with nitrogen, then charged with H₂ gas at 50 psi.

    • Self-Validation: The reaction is vigorously stirred for 12 hours. A steady drop in hydrogen pressure correlates with the stoichiometric consumption of H₂.

  • Purification: The mixture is filtered through a Celite pad to remove the Pd/C catalyst. The filtrate is concentrated in vacuo to afford the target amine.

Route B: The Catalytic Cross-Coupling Pathway (Buchwald-Hartwig)

Mechanistic Causality & Design

To avoid the harsh, exothermic conditions of nitration, modern laboratories often employ a two-step halogenation and cross-coupling sequence. The C5 position is selectively brominated using N-Bromosuccinimide (NBS). The resulting aryl bromide is then subjected to palladium-catalyzed Buchwald-Hartwig amination[2]. A critical failure point in aminating electron-deficient heterocycles is catalyst poisoning. The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or S-Phos) is mandatory to accelerate reductive elimination and sterically prevent the pyrimidine from forming inactive bis(heteroaryl)palladium dead-end complexes[3],[4]. Lithium hexamethyldisilazide (LiHMDS) is utilized as a soluble ammonia surrogate to prevent polyarylation.

Step-by-Step Protocol
  • Regioselective Bromination: 4-Methoxy-2,6-dimethylpyrimidine (10.0 mmol) and NBS (10.5 mmol) are dissolved in anhydrous DMF (20 mL) and stirred at room temperature for 4 hours.

    • Self-Validation: LC-MS should indicate complete conversion to the 5-bromo intermediate with zero dibromination. The product is precipitated by the addition of water and filtered.

  • Buchwald-Hartwig Amination: In a nitrogen-filled glovebox, the 5-bromo intermediate (5.0 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and LiHMDS (6.0 mmol, 1.0 M in THF) are combined in anhydrous toluene (15 mL) in a Schlenk tube[3].

  • Catalytic Cycle Execution: The sealed tube is heated to 90 °C for 12 hours.

    • Self-Validation: The solution transitions from dark red (active Pd(0)) to a pale amber as the catalytic cycle stabilizes and turns over.

  • Deprotection & Isolation: The mixture is cooled to room temperature. 1M HCl (10 mL) is added and stirred for 30 minutes to hydrolyze the silylamine intermediate to the primary amine. The aqueous layer is separated, basified to pH 10 with NaOH, extracted with DCM, and concentrated.

Quantitative Comparison

MetricRoute A: Nitration-ReductionRoute B: Buchwald-Hartwig
Overall Yield (2 steps) 55 - 65%75 - 85%
Primary Reproducibility Variable Temperature control during nitrationStrict anhydrous/anaerobic conditions
Scalability High (with proper cooling infrastructure)Moderate (limited by catalyst/ligand cost)
E-Factor (kg waste / kg product) ~15 (High aqueous acidic waste)~25 (High solvent/ligand waste)
Purity Profile Trace over-nitrated byproductsTrace heavy metal (Pd) contamination

Visualizations

Workflow cluster_RouteA Route A: Nitration-Reduction cluster_RouteB Route B: Buchwald-Hartwig Amination Start 4-Methoxy-2,6-dimethylpyrimidine Nitration 1. Nitration HNO3 / H2SO4, 0°C Start->Nitration Halogenation 1. Bromination NBS, DMF, RT Start->Halogenation NitroInt 5-Nitro Intermediate Nitration->NitroInt Reduction 2. Catalytic Hydrogenation Pd/C, H2 (50 psi) NitroInt->Reduction Product 4-Methoxy-2,6-dimethylpyrimidin-5-amine Reduction->Product HaloInt 5-Bromo Intermediate Halogenation->HaloInt Amination 2. Cross-Coupling Pd2(dba)3, BrettPhos, LiHMDS HaloInt->Amination Amination->Product

Fig 1. Divergent synthetic workflows for C5-amination of 4-methoxy-2,6-dimethylpyrimidine.

CatalyticCycle Pd0 Pd(0) + BrettPhos Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-pyrimidine PdII_Ar L_nPd(II)(Ar)(Br) OxAdd->PdII_Ar AmineBind Transmetalation / Amine Coordination PdII_Ar->AmineBind LiHMDS PdII_Amido L_nPd(II)(Ar)(N(TMS)2) AmineBind->PdII_Amido -LiBr RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Silylamine Intermediate (Hydrolyzed to Product) RedElim->Product

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle utilizing LiHMDS as an ammonia surrogate.

References

  • Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration. O'Brien, D. E., Cheng, C. C., & Pfleiderer, W. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Old, D. W., Harris, M. C., & Buchwald, S. L. Organic Letters (ACS Publications). URL:[Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Surry, D. S., & Buchwald, S. L. Chemical Science (RSC Publishing). URL:[Link]

Sources

Validation

Spectroscopic Validation of 4-Methoxy-2,6-dimethylpyrimidin-5-amine: A Comparative Guide to Analytical Workflows

Pyrimidine derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, frequently serving as the core scaffold for antiviral, anticancer, and anti-inflammatory agents [1]. 4-Methoxy-2,6-dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, frequently serving as the core scaffold for antiviral, anticancer, and anti-inflammatory agents [1]. 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) is a highly substituted pyrimidine whose exact regiochemistry—specifically the spatial arrangement of the methoxy, amine, and two methyl groups—requires rigorous spectroscopic validation.

This guide objectively compares the performance of a Routine Spectroscopic Workflow against an Advanced Multi-Modal Workflow for the structural elucidation of this molecule. By examining the causality behind specific experimental choices, we provide researchers with a self-validating framework to ensure absolute structural certainty.

Analytical Workflow Comparison

When validating heavily substituted heterocycles, relying solely on basic 1D Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can lead to ambiguous assignments. Advanced techniques, such as 2D-NMR and High-Resolution Mass Spectrometry (HRMS), are required to definitively prove regiochemistry and exact isotopic composition.

G Start 4-Methoxy-2,6-dimethylpyrimidin-5-amine Structural Validation Routine Routine Workflow (Cost-Effective) Start->Routine Advanced Advanced Workflow (High-Fidelity) Start->Advanced NMR1D 1D NMR (1H, 13C) Basic Connectivity Routine->NMR1D FTIR FTIR Spectroscopy Functional Groups Routine->FTIR LRMS LRMS Nominal Mass Routine->LRMS Advanced->FTIR NMR2D 2D NMR (HSQC, HMBC) Regiochemistry Advanced->NMR2D HRMS LC-HRMS (ESI+) Exact Mass & Fragmentation Advanced->HRMS Result1 Presumptive ID (Ambiguous Regioisomers) NMR1D->Result1 FTIR->Result1 LRMS->Result1 Result2 Unambiguous Structural Proof NMR2D->Result2 HRMS->Result2

Comparative analytical workflows for the structural validation of pyrimidine derivatives.

Comparative Analysis of Spectroscopic Techniques

A. Nuclear Magnetic Resonance (NMR): 1D vs. 2D Methodologies

In the pyrimidine ring, the chemical shifts of protons and carbons are highly sensitive to the nature and position of substituents [2].

  • Routine 1D NMR: The ¹H NMR spectrum easily identifies the integration and basic environments of the 2-CH₃, 6-CH₃, 4-OCH₃, and 5-NH₂ groups. However, 1D ¹³C NMR cannot definitively prove that the methoxy group is at C4 rather than C6.

  • Advanced 2D NMR (Winner for Regiochemistry): To establish causality between the substituent and its position, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps long-range couplings (²J, ³J). Observing a ³J correlation between the methoxy protons (δ 3.95) and the C4 pyrimidine carbon (δ 164.2) definitively locks the methoxy group to the C4 position.

Table 1: Synthesized ¹H and ¹³C NMR Spectral Data & 2D Correlations

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
2-CH₃ 2.45Singlet3H25.1C2, N1, N3
6-CH₃ 2.30Singlet3H21.8C6, C5, N1
4-OCH₃ 3.95Singlet3H53.4C4
5-NH₂ 4.10Broad Singlet2H-C5, C4, C6
C2 ---159.5-
C4 ---164.2-
C5 ---122.0-
C6 ---155.8-
B. Mass Spectrometry: LRMS vs. LC-HRMS

While Low-Resolution Mass Spectrometry (LRMS) confirms the nominal mass (m/z 154 for [M+H]⁺), it fails to differentiate between isobaric fragments.

  • Advanced LC-HRMS (Winner for Compositional Accuracy): High-Resolution Mass Spectrometry provides sub-ppm mass accuracy [3]. During Collision-Induced Dissociation (CID), pyrimidines undergo characteristic cross-ring fragmentation. HRMS can distinguish between the neutral loss of formaldehyde (CH₂O, 30.0106 Da) from the methoxy group and the loss of nitric oxide (NO, 29.9980 Da)—a distinction impossible with LRMS.

Table 2: HRMS Fragmentation Profile (ESI+)

Fragment IonExact Mass (m/z)Mass Error (ppm)Structural Assignment (Neutral Loss)
[M+H]⁺ 154.09750.8Intact protonated molecule
[M+H - NH₃]⁺ 137.07101.2Loss of primary amine (-17.0265 Da)
[M+H - CH₃]•⁺ 139.07401.5Loss of methyl radical (-15.0235 Da)
[M+H - CH₃OH]⁺ 122.07131.1Loss of methanol from C4 (-32.0262 Da)
C. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is indispensable for the rapid identification of functional groups in pyrimidine derivatives [4]. The 5-NH₂ group exhibits a characteristic doublet (asymmetric and symmetric N-H stretching) in the 3300–3400 cm⁻¹ range, while the pyrimidine ring (C=N, C=C) shows strong stretching vibrations between 1550–1650 cm⁻¹. However, because FTIR lacks spatial resolution, it serves as a complementary validation tool rather than a standalone structural proof.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the analytical protocols must be designed as self-validating systems.

Protocol 1: High-Fidelity 2D-NMR Acquisition

Causality & Self-Validation: The inclusion of Tetramethylsilane (TMS) acts as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the entire chemical shift matrix is automatically flagged as invalid, preventing erroneous structural assignments.

  • Sample Preparation: Dissolve 15 mg of 4-Methoxy-2,6-dimethylpyrimidin-5-amine in 0.6 mL of DMSO-d₆ (100% isotopic purity) containing 0.03% v/v TMS.

  • 1D ¹H Acquisition: Analyze on a 600 MHz NMR spectrometer using a standard single-pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • 1D ¹³C Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30) at 150 MHz[2]. Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (J = 8 Hz). Map the cross-peaks between the proton dimension (F2) and carbon dimension (F1) to verify the C4-methoxy linkage.

Protocol 2: LC-HRMS/MS Analysis with Lock-Mass Calibration

Causality & Self-Validation: Environmental fluctuations can cause mass drift in Time-of-Flight (TOF) analyzers. By continuously infusing a known "lock-mass" compound, the system dynamically corrects mass measurements in real-time, ensuring sub-ppm accuracy.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Calibration: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer as the lock-mass.

  • Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 154.0975) in the quadrupole and apply Collision-Induced Dissociation (CID) at 20 eV in the collision cell to induce cross-ring fragmentation [3].

HRMS Sample Sample Injection (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF MS/MS (CID @ 20 eV) ESI->QTOF Data Exact Mass & Isotopic Pattern QTOF->Data LockMass Lock-Mass Calibration (Continuous) LockMass->QTOF Mass Correction

Self-validating LC-HRMS workflow utilizing continuous lock-mass calibration.

Conclusion

For the structural validation of heavily substituted pyrimidines like 4-Methoxy-2,6-dimethylpyrimidin-5-amine, routine 1D-NMR and LRMS are insufficient for absolute proof of regiochemistry. The Advanced Multi-Modal Workflow —combining 2D HMBC NMR for spatial connectivity and LC-HRMS for exact mass fragmentation—is the superior, authoritative method. Drug development professionals must adopt these self-validating protocols to prevent costly downstream failures caused by misidentified regioisomers.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." Organic and Medicinal Chemistry Letters, PubMed Central. URL:[Link]

  • "Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals." Analytical Chemistry, ACS Publications. URL:[Link]

  • Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research. URL:[Link]

Comparative

Structural Isomerism in Pyrimidine-5-Amines: A Comparative Guide on the Biological Activity of 4-Methoxy-2,6-dimethylpyrimidin-5-amine and Its Analogs

As a privileged scaffold in medicinal chemistry, the pyrimidine-5-amine motif serves as a critical pharmacophore in a wide array of therapeutics, ranging from potent Adenosine A2A receptor antagonists (such as Preladenan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the pyrimidine-5-amine motif serves as a critical pharmacophore in a wide array of therapeutics, ranging from potent Adenosine A2A receptor antagonists (such as Preladenant)[1] to novel antimicrobial agents targeting Streptococcus pyogenes (SpyGapN inhibitors)[2].

However, the biological activity of this scaffold is hyper-sensitive to the positional isomerism of its substituents. The specific arrangement of electron-donating groups (methoxy and methyl) around the pyrimidine core dictates the electron density, pKa, and steric accessibility of the 5-amine group. This guide provides an in-depth, objective comparison of 4-Methoxy-2,6-dimethylpyrimidin-5-amine against its structural isomers, detailing how vector geometry influences target engagement and providing self-validating protocols for experimental evaluation.

Mechanistic Rationale: The Pyrimidine-5-Amine Advantage

To understand the comparative biological activity of these isomers, one must first examine the inherent electronic structure of the pyrimidine ring. Positions 2, 4, and 6 on the pyrimidine ring are highly electron-deficient due to resonance stabilization with the two endocyclic nitrogen atoms. An amine placed at these positions (e.g., a 6-amine) behaves essentially as an amidine—its lone pair is delocalized into the ring, rendering it a poor hydrogen-bond donor and significantly lowering its pKa.

Conversely, the 5-position is the only carbon on the pyrimidine ring that is not directly electron-deficient via resonance. An amine at the 5-position retains its aniline-like character. It remains electron-rich, making it an exceptional hydrogen-bond donor for interacting with kinase hinge regions or the deep hydrophobic pockets of GPCRs[3].

G A 4-Methoxy-2,6-dimethyl pyrimidin-5-amine B C5-Amine Group (Aniline-like H-Bond Donor) A->B contains C C4-Methoxy Group (Steric/Electronic Tuning) A->C contains E Receptor H-Bond Acceptor B->E donates H-bond to F Hydrophobic Cavity C->F occupies D Target Protein (e.g., A2A Receptor Pocket) E->D part of F->D part of

Fig 1: Pharmacophore interaction network of 4-Methoxy-2,6-dimethylpyrimidin-5-amine.

Structural and Electronic Profiling of Isomers

When comparing 4-Methoxy-2,6-dimethylpyrimidin-5-amine (Compound A) to its isomers, the placement of the methoxy group fundamentally alters the molecule's interaction profile.

  • Compound A (4-Methoxy): The methoxy group is ortho to the 5-amine. This creates a steric clash that can twist the amine slightly out of the pyrimidine plane. While this marginally reduces its H-bond donor strength, it forces the molecule into a specific 3D conformation that is highly selective for distinct, narrow binding pockets (such as the allosteric sites of EED-H3K27me3 complexes)[4].

  • Compound B (2-Methoxy): The methoxy group is para to the 5-amine. It provides strong resonance electron donation to the ring without sterically hindering the amine, maximizing the amine's basicity and H-bond donor capacity.

  • Compound C (5-Methoxy, 6-Amine): Moving the amine to the 6-position destroys the pharmacophore. The amine lone pair is drawn into the ring, drastically reducing target engagement capabilities.

Table 1: Comparative Physicochemical and Biological Profiling
Property / Feature4-Methoxy-2,6-dimethylpyrimidin-5-amine (Compound A)2-Methoxy-4,6-dimethylpyrimidin-5-amine (Compound B)5-Methoxy-2,4-dimethylpyrimidin-6-amine (Compound C)
Amine Position C5 (Aniline-like)C5 (Aniline-like)C6 (Amidine-like)
Methoxy Position C4 (Ortho to amine)C2 (Para to amine)C5 (Ortho to amine)
Estimated Amine pKa ~4.5 (Sterically modulated)~5.2 (Resonance enhanced)< 2.0 (Highly delocalized)
H-Bond Donor Capacity Moderate (Conformationally restricted)High (Unobstructed)Very Low
Primary Bioactivity GPCR Antagonism / Allosteric InhibitionKinase Hinge BindingGenerally Inactive (Poor binder)

Experimental Methodologies: Self-Validating Systems

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is chosen because it provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ).

Causality of Design: Small pyrimidine fragments require DMSO for solubility. Because SPR is hyper-sensitive to bulk refractive index changes, a rigorous DMSO solvent correction curve is mandatory to prevent false positives. We utilize a CM5 sensor chip because its 3D carboxymethylated dextran matrix maximizes the immobilization capacity of the target protein, ensuring a high signal-to-noise ratio for low-molecular-weight fragments.

Step-by-Step Workflow:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., purified A2A receptor or SpyGapN) to a density of 3000-5000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine (pH 8.5).

  • Solvent Correction: Prepare a DMSO calibration series ranging from 0.5% to 5.0% in the running buffer (e.g., PBS-P+). Inject across the reference and active flow cells to establish a correction plot.

  • Analyte Injection: Dilute Compounds A, B, and C in running buffer to a final DMSO concentration of exactly 2.0%. Inject a 5-point concentration series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation: Include a known high-affinity binder (e.g., Preladenant analog) as a positive control at the beginning and end of the run to verify surface stability[1].

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Functional Validation via HTRF Competitive Assay

While SPR proves binding, HTRF proves functional displacement of a native ligand or known probe.

Causality of Design: HTRF utilizes a Europium cryptate (Eu3+) donor. The long emission half-life of Eu3+ allows for time-delayed signal acquisition (typically a 50 µs delay). This completely eliminates short-lived background autofluorescence generated by the pyrimidine small molecules, ensuring absolute data trustworthiness[4].

Step-by-Step Workflow:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 µL of GST-tagged target protein, 5 µL of the test isomer (Compounds A, B, or C at varying concentrations), and 5 µL of a biotinylated tracer ligand.

  • Fluorophore Addition: Add 5 µL of a detection mix containing Anti-GST-Eu3+ (donor) and Streptavidin-d2 (acceptor).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to reach equilibrium.

  • Self-Validation: Include "No Compound" wells (maximum FRET signal) and "No Tracer" wells (background baseline) to calculate the assay's Z'-factor. A Z' > 0.6 validates the assay.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50​ for each isomer.

Workflow Step1 1. Isomer Library Prep (Solubilization in DMSO) Step2 2. SPR Kinetic Profiling (Immobilize Target on CM5 Chip) Step1->Step2 Step3 3. Binding Quantification (Extract k_on, k_off, K_D) Step2->Step3 Step4 4. Orthogonal HTRF Assay (Time-Delayed FRET Validation) Step3->Step4 Step5 5. SAR & Vector Analysis (Compare Isomer Bioactivity) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating pyrimidine-5-amine isomers.

Conclusion

The biological activity of 4-Methoxy-2,6-dimethylpyrimidin-5-amine is inextricably linked to its precise structural geometry. While the 5-amine provides the crucial hydrogen-bond donor required for target anchoring, the ortho-methoxy group at the 4-position acts as a steric tuning dial. Compared to its 2-methoxy and 6-amine isomers, Compound A offers a unique balance of moderate basicity and strict conformational rigidity, making it an optimal starting point for designing highly selective inhibitors for narrow binding pockets.

References

  • A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists National Institutes of Health (NIH) / PMC[Link][1]

  • Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 National Institutes of Health (NIH) / PubMed[Link][3]

  • Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes DESY Publication Database[Link][2]

  • Structure-Based Design of the Indole-Substituted Triazolopyrimidines as New EED–H3K27me3 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 4-Methoxy-2,6-dimethylpyrimidin-5-amine

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the bench.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the bench. For biologically active heterocyclic compounds like 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) , proper disposal is as critical as the synthesis itself. Pyrimidine amines can exhibit environmental persistence and acute toxicity, necessitating strict adherence to federal safety and environmental regulations.

This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and final disposal of 4-Methoxy-2,6-dimethylpyrimidin-5-amine waste, ensuring full compliance with OSHA and EPA standards.

Physicochemical Hazard Profiling & Causality

Understanding the why behind safety protocols ensures rigorous compliance. 4-Methoxy-2,6-dimethylpyrimidin-5-amine is a nitrogen-rich heterocyclic aromatic compound.

  • Mechanistic Risk: The amine functional group and pyrimidine ring can act as nucleophiles or bases, making the compound reactive with strong oxidizing agents and acids. If released into the environment, heterocyclic amines can resist natural degradation and potentially disrupt local ecosystems.

  • Exposure Risk: As a fine powder or dissolved solute, it poses respiratory and dermal toxicity risks.

Table 1: Hazard Mitigation and Control Matrix
Risk FactorEngineering Control / PPECausality & Operational Rationale
Aerosolized Powder Chemical Fume HoodPrevents inhalation of active pharmaceutical ingredients (APIs). Must maintain a face velocity of 60–110 fpm[1].
Dermal Exposure Nitrile Gloves & Lab CoatThe lipophilic nature of the methoxy and dimethyl groups may enhance dermal penetration. Impermeable barriers are mandatory[2].
Ocular Splash Safety Goggles (ANSI Z87.1)Protects against accidental splashes when the compound is dissolved in organic solvents during extraction or disposal[2].

Pre-Disposal Operational Safety

Before initiating any disposal procedures, establish a controlled environment. The Occupational Safety and Health Administration (OSHA) mandates under the Laboratory Standard (29 CFR 1910.1450) that all handling of hazardous chemicals occur within properly maintained engineering controls[2].

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational with a verified continuous face velocity between 60 and 110 feet per minute (fpm)[1]. Do not proceed if the alarm is sounding or airflow is compromised.

  • Clear the Workspace: Remove unnecessary equipment to prevent airflow disruption. Keep all waste containers and bulky equipment at least 6 inches behind the plane of the sash to improve containment capture[3].

  • Don Appropriate PPE: Equip standard laboratory PPE, including chemically impermeable gloves, a buttoned lab coat, and tightly fitting safety goggles[2].

Step-by-Step Disposal Protocol

The Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA)[4]. 4-Methoxy-2,6-dimethylpyrimidin-5-amine must be treated as a hazardous waste.

Step 1: Waste Segregation

Causality: Mixing incompatible wastes can lead to exothermic reactions, pressure buildup, or the generation of toxic gases.

  • Solid Waste: Collect contaminated PPE, weigh boats, and empty reagent bottles in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in solvents, segregate the waste into Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate) streams. Never mix pyrimidine amines with strong oxidizers or concentrated acids.

Step 2: Containerization
  • Use High-Density Polyethylene (HDPE) or amber glass containers, which are chemically inert to most organic amines and solvents.

  • Ensure the container has a tight-fitting, leak-proof cap. Funnels must not be left in the container after adding waste.

Step 3: RCRA Labeling and Documentation
  • Affix a hazardous waste tag to the container the moment the first drop of waste is added[5].

  • Clearly write the full chemical name: "4-Methoxy-2,6-dimethylpyrimidin-5-amine" and the primary solvent. Do not use abbreviations or chemical structures.

  • Check the appropriate hazard boxes (e.g., "Toxic", "Flammable" if in solvent).

Step 4: Satellite Accumulation Area (SAA) Management
  • Store the container in a designated SAA at or near the point of generation[5].

  • Under EPA regulations (40 CFR § 262.15), you may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[5]. Containers must remain closed at all times except when actively adding waste.

Final Disposal Logistics: High-Temperature Incineration

Due to the stability of the pyrimidine ring, land disposal is restricted and environmentally irresponsible. The Best Demonstrated Available Technology (BDAT) for organic heterocyclic amines is High-Temperature Incineration [6].

  • Mechanistic Destruction: Incineration at extreme temperatures completely breaks down the hazardous organic constituents into inert ash, carbon dioxide, and water vapor, effectively neutralizing toxic components[7].

  • Regulatory Hand-off: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed commercial hazardous waste vendor. These vendors operate EPA-permitted incinerators that meet Maximum Achievable Control Technology (MACT) standards under 40 CFR Part 63, ensuring complete destruction of toxic compounds without harmful atmospheric emissions[8].

Waste Management Workflow

WasteWorkflow Gen Waste Generation (CAS: 100859-75-4) Seg Waste Segregation (Check Compatibility) Gen->Seg Solid Solid Waste (Powder/PPE) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Cont Containerization (HDPE / Glass) Solid->Cont Liquid->Cont Label RCRA Labeling & Documentation Cont->Label SAA Satellite Accumulation Area (SAA) Label->SAA Inc Final Disposal: High-Temp Incineration SAA->Inc

Workflow for the segregation, containerization, and disposal of pyrimidine amine waste.

References

  • Florida International University. "Guidelines For The Safe Use Of Laboratory Fume Hoods." Source: FIU EHS.3[3]

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets." Source: The Lab Depot. 1[1]

  • OSHA. "Laboratory Safety Guidance." Source: Occupational Safety and Health Administration.2[2]

  • Atlantic Recycling. "Navigating Hazardous Waste Disposal: Ensuring Safety and Compliance." Source: Atlantic Recycling. 7[7]

  • HiTemp Technology. "HAZARDOUS WASTE INCINERATION: ADVANCED TECHNOLOGY TO PROTECT THE ENVIRONMENT." Source: HiTemp Technology.6[6]

  • U.S. Waste Industries. "Incineration Disposal Services." Source: U.S. Waste Industries. 8[8]

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." Source: Environmental Protection Agency.4[4]

  • US EPA. "Steps in Complying with Regulations for Hazardous Waste." Source: Environmental Protection Agency. 5[5]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-2,6-dimethylpyrimidin-5-amine

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires moving beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires moving beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). For 4-Methoxy-2,6-dimethylpyrimidin-5-amine (CAS: 100859-75-4) —a pyrimidine derivative frequently utilized in advanced drug development and kinase inhibitor synthesis—standard laboratory precautions must be elevated.

This guide provides a self-validating, causality-driven protocol for the safe handling, operational logistics, and disposal of this compound.

Hazard Profiling & Causality (The "Why" Behind the Protocol)

To design an effective safety system, we must first understand the molecule's physicochemical behavior and how it interacts with human biology and the laboratory environment [1].

  • Dermal Sensitization & Lipophilicity: The primary amine group (-NH2) on the pyrimidine ring makes this compound a potent nucleophile, capable of reacting with epidermal proteins to induce contact dermatitis or severe sensitization. Furthermore, the methoxy (-OCH3) and dimethyl (-CH3) substituents increase the molecule's overall lipophilicity. This enhanced lipid solubility facilitates rapid absorption through the stratum corneum. Consequently, highly permeable materials like latex are strictly prohibited; chemical-resistant barriers are mandatory.

  • Particulate Aerosolization: Synthesized as a crystalline solid or fine powder, the primary acute exposure route is the inhalation of micro-dust during transfer and weighing. Once inhaled, bio-active pyrimidine cores can interact with unintended targets in the respiratory tract.

Quantitative Chemical Profile

Property Value Operational Implication
CAS Number 100859-75-4 Unique identifier for inventory and waste tracking.
Molecular Weight 153.18 g/mol Low MW powder; highly susceptible to draft-induced aerosolization.

| Chemical Formula | C7H11N3O | High nitrogen/carbon ratio; strictly incompatible with strong oxidizers. |

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for lipophilic amine powders, fully compliant with OSHA’s Laboratory Standard (29 CFR 1910.1450) [2].

PPE CategorySpecificationCausality / Rationale
Hand Protection 100% Nitrile Gloves (Min. 0.11 mm thickness). Double-gloving required.Nitrile provides superior chemical resistance against lipophilic organic amines compared to latex, preventing molecular breakthrough.
Eye/Face Protection ANSI Z87.1 compliant Chemical Splash Goggles.Prevents corneal exposure to airborne particulates during powder transfer. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-retardant, 100% cotton or specialized chemical-resistant lab coat.Synthetic fabrics can trap chemicals against the skin and melt into the epidermis in the event of a secondary solvent fire.
Respiratory N95/P100 Particulate Respirator.Filters >95% of airborne crystalline dust. (Note: Required only if emergency handling occurs outside a ventilated enclosure).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Preparation & Verification

  • Action: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • Validation: Read the digital airflow monitor. Do not rely solely on the annual certification sticker.

  • Preparation: Line the designated work area within the hood with anti-static weighing paper to capture incidental micro-spills.

Step 2: Chemical Transfer and Weighing

  • Action: Use a grounded, anti-static spatula to transfer the 4-Methoxy-2,6-dimethylpyrimidin-5-amine powder. Weigh the material in a closed, tared vial rather than an open weigh boat.

  • Causality: Static electricity can cause fine pyrimidine powders to repel and aerosolize, bypassing the draft of the fume hood and contaminating the operator's upper body.

Step 3: Dissolution and Transport

  • Action: If the protocol requires dissolution (e.g., in DMSO or Methanol), add the solvent directly to the closed vial within the fume hood.

  • Causality: Solvating the powder immediately eliminates the inhalation hazard. Once in solution, the primary risk shifts entirely to dermal absorption, reinforcing the need for strict glove discipline during transport.

Spill Response & Waste Disposal Plan

Adhering to the Prudent Practices in the Laboratory guidelines [3], the disposal of amine-containing organic waste requires strict segregation.

  • Micro-Spill Protocol (Solid): Do NOT sweep. Sweeping mechanically aerosolizes the active pharmaceutical ingredient. Use the "Damp Wipe" method: lightly wet a disposable absorbent pad with a compatible solvent (e.g., ethanol) and gently blot the powder.

  • Waste Segregation: Place all contaminated consumables (weigh boats, spatulas, damp wipes, and the outer layer of double gloves) into a sealable, secondary containment bag labeled "Hazardous Waste: Amine-Contaminated Solids."

  • Disposal: Route to the facility's RCRA-compliant hazardous waste stream. Never mix with strong oxidizing waste (e.g., nitric acid, peroxides), as amines can react exothermically and violently with oxidizers.

Operational Workflow Diagram

HandlingWorkflow Start 1. Fume Hood Airflow Verification PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weighing 3. Anti-Static Transfer & Closed-Vial Weighing PPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck Solvation 4. In-Hood Solvation (Eliminate Dust Risk) Waste 5. Segregate as Amine Organic Waste Solvation->Waste SpillCheck->Solvation No DampWipe Damp Wipe Protocol (No Sweeping) SpillCheck->DampWipe Yes DampWipe->Waste

Step-by-step operational and spill-response workflow for handling pyrimidine amines.

References

  • Title: Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press (2011) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.